JC124
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYPQRJNQPYTQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of Action of JC124: A Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC124 is a novel small-molecule inhibitor that has garnered significant attention for its therapeutic potential in a range of inflammatory diseases. Developed through structural optimization of the sulfonylurea drug glyburide, this compound was specifically designed to eliminate hypoglycemic effects while retaining potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role as a selective inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the intricate signaling pathways and experimental workflows involved.
Core Mechanism of Action: Targeting the NLRP3 Inflammasome
The primary mechanism of action of this compound is the selective inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a central role in the innate immune system. Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory conditions, including neurodegenerative diseases, cardiovascular disorders, and autoinflammatory syndromes.
This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. This interaction prevents the downstream assembly of the inflammasome complex, a critical step for its activation. Specifically, this compound has been shown to block the aggregation of the apoptosis-associated speck-like protein containing a CARD (ASC), which serves as an adaptor protein linking NLRP3 to pro-caspase-1. By preventing ASC aggregation, this compound effectively halts the autocatalytic activation of caspase-1.
The inhibition of caspase-1 activation is a crucial downstream consequence of this compound's action. Activated caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, this compound treatment leads to a significant reduction in the release of these potent inflammatory mediators.
A noteworthy aspect of this compound's mechanism is its distinct mode of binding to the NLRP3 protein. Studies have indicated that, unlike some other NLRP3 inhibitors such as MCC950, this compound does not interfere with the ATPase activity of NLRP3. This suggests a unique allosteric binding site or a different conformational change induced by this compound to achieve its inhibitory effect.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the specific point of inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Stimulus | Measured Endpoint | IC50 | Reference |
| IL-1β Release Inhibition | J774A.1 macrophages | LPS + ATP | IL-1β concentration in supernatant | 3.25 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| Alzheimer's Disease | APP/PS1 transgenic mice | 50 mg/kg and 100 mg/kg, oral | 3 months | Decreased Aβ plaque load, reduced neuroinflammation, improved cognitive function.[2] | [2] |
| Epilepsy | Kainic acid-induced epileptic mice | 50 mg/kg, intraperitoneal | 28 days | Reduced seizure frequency, alleviated depressive-like behavior and cognitive deficits, mitigated hippocampal neuronal loss.[1][3][4] | [1][3][4] |
| Traumatic Brain Injury | Rat model | 100 mg/kg, intraperitoneal | Acute | Reduced expression of NLRP3, ASC, and caspase-1; neuroprotective effects. | [3] |
| Myocardial Infarction | Mouse model | Not specified | Short-term | Blocked inflammasome formation, reduced infarct size. | [3] |
Detailed Experimental Protocols
To provide a comprehensive understanding of the research underpinning the mechanism of this compound, this section details the methodologies for key experiments.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is fundamental to determining the inhibitory potency of this compound on the NLRP3 inflammasome.
Objective: To quantify the inhibition of IL-1β release by this compound in a cellular model of NLRP3 inflammasome activation.
Materials:
-
J774A.1 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for mouse IL-1β
Protocol:
-
Cell Culture: J774A.1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Priming (Signal 1): The cell culture medium is replaced with fresh medium containing 1 µg/mL of LPS to prime the cells. The cells are incubated for 4 hours.
-
Inhibitor Treatment: After priming, the medium is removed, and cells are treated with varying concentrations of this compound (or vehicle control) for 30 minutes.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding 5 mM ATP to each well and incubating for 45 minutes.
-
Supernatant Collection: The cell culture supernatants are collected.
-
IL-1β Quantification: The concentration of IL-1β in the supernatants is measured using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Western Blot Analysis of Inflammasome Components
Western blotting is employed to visualize the effect of this compound on the protein levels of key inflammasome components.
Objective: To determine the effect of this compound treatment on the expression levels of NLRP3, ASC, and cleaved caspase-1 in cell lysates or tissue homogenates.
Protocol:
-
Sample Preparation: Cells are lysed or tissues are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for NLRP3, ASC, pro-caspase-1, and cleaved caspase-1 (p20 subunit). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
Photoaffinity Labeling for Target Identification
While the direct interaction of this compound with NLRP3 has been reported, photoaffinity labeling is a powerful technique to confirm this interaction and identify potential off-target binding partners.
Conceptual Protocol:
-
Probe Synthesis: A photoactivatable analog of this compound is synthesized. This typically involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) onto the this compound scaffold, while ensuring the probe retains its inhibitory activity.
-
Cellular Treatment and Photocrosslinking: Live cells are incubated with the this compound photoaffinity probe. Upon exposure to UV light, the photoreactive group is activated, forming a covalent bond with interacting proteins.
-
Cell Lysis and Enrichment: The cells are lysed, and the biotin-tagged protein-probe complexes are enriched using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the proteins that were covalently bound to the this compound probe.
NF-κB Luciferase Reporter Assay
To investigate whether this compound affects the priming step of NLRP3 inflammasome activation, an NF-κB luciferase reporter assay can be employed.
Conceptual Protocol:
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment: After 24 hours, the cells are pre-treated with various concentrations of this compound or a known NF-κB inhibitor (positive control).
-
Stimulation: The NF-κB pathway is activated by treating the cells with a stimulus such as TNF-α or LPS.
-
Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The effect of this compound on NF-κB transcriptional activity is then determined.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action is centered on the direct binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex by blocking ASC aggregation. This, in turn, inhibits the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18. The efficacy of this compound has been demonstrated in various in vitro and in vivo models of inflammatory diseases, highlighting its significant therapeutic potential. Further research, including detailed structural studies of the this compound-NLRP3 interaction and comprehensive clinical trials, will be crucial in fully elucidating its therapeutic applications and bringing this promising anti-inflammatory agent to the clinic.
References
- 1. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
The chemical structure of JC124
An In-depth Technical Guide to the NLRP3 Inflammasome Inhibitor JC124
Introduction
This compound is a potent and selective small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3] Developed through the structural optimization of glyburide, this compound was designed to eliminate hypoglycemic effects while retaining anti-inflammatory properties.[4] It has demonstrated significant therapeutic potential in preclinical models of neuroinflammation, including traumatic brain injury, Alzheimer's disease, and epilepsy, primarily through its targeted inhibition of the NLRP3 signaling cascade.[5][6][7] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a benzenesulfonamide-based compound. Its chemical identity and key physicochemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | 5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide |
| CAS Number | 1638611-48-9[1] |
| Molecular Formula | C₁₇H₁₉ClN₂O₄S[1] |
| Molecular Weight | 382.86 g/mol [1] |
| SMILES | CNS(=O)(=O)c1ccc(CCNC(=O)c2cc(Cl)ccc2OC)cc1[3] |
| Property | Value | Conditions |
| Appearance | Solid Powder | - |
| Solubility | 225.0 mg/mL (587.7 mM) | In DMSO, with pH adjusted to 3 with HCl. Sonication is recommended.[3] |
| 10 mM | In DMSO[2] |
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the assembly and activation of the NLRP3 inflammasome.[8] The NLRP3 inflammasome is a multi-protein complex in the cytosol of immune cells, such as microglia, that plays a critical role in the innate immune response.[8][9] Its activation occurs via a two-signal process:
-
Priming (Signal 1): Triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), this step leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB pathway.[4][8]
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline structures, or potassium efflux, trigger the oligomerization of the NLRP3 protein.[4][10] This recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.
This assembly leads to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[8][9]
This compound selectively inhibits this pathway by preventing the formation of the active inflammasome complex, thereby blocking ASC aggregation and subsequent caspase-1 activation and IL-1β release.[5] Mechanistic studies suggest that this compound binds directly to the NLRP3 protein to inhibit its function.[8][10]
Quantitative Biological Data
The inhibitory activity and in vivo efficacy of this compound have been characterized in various models.
| Parameter | Value | Assay/Model |
| IC₅₀ | 3.25 µM | Inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 macrophage cells.[2] |
| In Vivo Efficacy | 100 mg/kg | Reduced neuronal degeneration and neuroinflammation in a rat model of traumatic brain injury (TBI).[1] |
| In Vivo Efficacy | 50 mg/kg (daily) | Decreased Aβ deposition and improved cognitive function in TgCRND8 and APP/PS1 mouse models of Alzheimer's disease.[2][6] |
| In Vivo Efficacy | 50 mg/kg (daily) | Suppressed seizures and reduced neuronal loss in a kainic acid-induced mouse model of epilepsy.[7][11] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and in vivo administration of this compound, based on published preclinical studies.
Preparation of this compound for In Vivo Administration
This compound is typically prepared as a suspension for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For a final formulation of 5 mg/mL, a stock of 50 mg/mL in DMSO can be used.
-
To prepare the final injection vehicle, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3]
-
Add the this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween 80 and continue mixing.
-
Finally, add the sterile saline to reach the final volume and concentration (e.g., 5 mg/mL).
-
Sonication is recommended to ensure the compound is fully dissolved or evenly suspended before administration.[3] The working solution should be prepared fresh before use.
In Vivo Administration in an Alzheimer's Disease Mouse Model
This protocol describes the long-term administration of this compound to transgenic mouse models of Alzheimer's disease, such as APP/PS1 or TgCRND8 mice.[12]
Animal Model:
-
APP/PS1 or TgCRND8 transgenic mice and non-transgenic wild-type littermates.
Dosing Regimen:
-
Dose: 50 mg/kg body weight.[2]
-
Route of Administration: Intraperitoneal (i.p.) injection.[2]
-
Frequency: Once daily.[2]
-
Duration: Treatment periods can range from 1 to 3 months, depending on the study's endpoint (e.g., assessing plaque development or cognitive decline).[12]
Experimental Procedure:
-
Animal Acclimation: House animals under standard conditions with ad libitum access to food and water for at least one week before the experiment begins.
-
Group Allocation: Randomly assign transgenic animals to a vehicle control group and a this compound treatment group. Include a group of wild-type littermates as a baseline control.
-
Drug Preparation: Prepare the this compound formulation as described above immediately before injection. Prepare a vehicle-only solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) for the control group.
-
Administration: Administer the daily i.p. injection to each mouse according to its body weight.
-
Monitoring: Monitor animals daily for any adverse effects.
Conclusion
This compound is a well-characterized and specific inhibitor of the NLRP3 inflammasome with proven anti-inflammatory and neuroprotective effects in multiple animal models of neurological disease. Its defined mechanism of action, favorable in vivo activity, and established experimental protocols make it a valuable research tool for investigating the role of neuroinflammation in disease pathogenesis and for the development of novel therapeutics targeting the NLRP3 pathway.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | NOD | TargetMol [targetmol.com]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammasome-Mediated Neuroinflammation: A Key Driver in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer’s Disease - ProQuest [proquest.com]
In Vitro Efficacy of JC124: A Selective NLRP3 Inflammasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
JC124 has emerged as a promising small molecule inhibitor selectively targeting the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the activation of the NLRP3 inflammasome. This multi-protein complex, once activated by various pathogen- or danger-associated molecular patterns (PAMPs and DAMPs), orchestrates a signaling cascade leading to the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been shown to be a selective inhibitor of the NLRP3 inflammasome, with no significant activity against other inflammasomes like NLRC4 or AIM2.[1][2] Mechanistic studies, including those using photoaffinity probes, suggest that this compound directly interacts with the NLRP3 protein.[1][2] This interaction prevents the downstream activation of caspase-1 and the subsequent processing and release of IL-1β.[3]
Quantitative Data Summary
The inhibitory potency of this compound on the NLRP3 inflammasome has been quantified in various in vitro systems. The following table summarizes the key data point for its efficacy.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for IL-1β release | 3.25 μM | Not specified | [1][2] |
This IC50 value highlights the concentration at which this compound achieves 50% inhibition of IL-1β release, demonstrating its potency as an NLRP3 inflammasome inhibitor.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental procedures used to study its effects, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro effects of this compound.
Cell Culture and Reagents
-
Cell Lines:
-
Human or murine macrophage cell lines (e.g., THP-1, J774A.1, or bone marrow-derived macrophages - BMDMs).
-
-
Reagents:
-
This compound (dissolved in DMSO to create a stock solution).
-
Lipopolysaccharide (LPS) from E. coli.
-
Adenosine triphosphate (ATP).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics).
-
Phosphate-buffered saline (PBS).
-
Reagents for ELISA and Western blotting.
-
NLRP3 Inflammasome Activation and this compound Inhibition Assay
This assay measures the ability of this compound to inhibit the release of IL-1β from macrophages following NLRP3 inflammasome activation.
-
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Remove the LPS-containing medium and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Centrifuge the plate and collect the supernatant for IL-1β measurement.
-
Interleukin-1β (IL-1β) ELISA
This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant.
-
Procedure:
-
Use a commercially available IL-1β ELISA kit (human or mouse, as appropriate).
-
Follow the manufacturer's instructions for the assay.
-
Briefly, add the collected supernatants and IL-1β standards to the wells of the ELISA plate pre-coated with an anti-IL-1β antibody.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Western Blot Analysis for Inflammasome Components
This technique is used to assess the levels of key proteins in the NLRP3 inflammasome pathway within the cells.
-
Procedure:
-
Following treatment with LPS, this compound, and ATP as described above, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, and caspase-1 (cleaved and pro-form) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and investigate the in vitro effects of this compound. The provided protocols and diagrams offer a starting point for designing and executing experiments to further explore the therapeutic potential of this selective NLRP3 inflammasome inhibitor.
References
- 1. In Vitro Assays to Study Inflammasome Activation in Primary Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
JC124: A Technical Guide to its Impact on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JC124, a selective inhibitor of the NLRP3 inflammasome, and its impact on cytokine release. The document summarizes key quantitative data, outlines experimental methodologies used to assess its activity, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the nucleotide-binding domain leucine-rich repeat family protein 3 (NLRP3) inflammasome.[1][2][3] Its primary mechanism involves blocking the assembly and activation of the NLRP3 inflammasome complex.[4][5] This, in turn, prevents the activation of caspase-1, a critical enzyme responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][5] Consequently, the release of these potent inflammatory mediators is significantly reduced.[1][6][7] Studies have also demonstrated that this compound can decrease the expression of other pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[2][3][6]
Quantitative Data Summary
The inhibitory effects of this compound on cytokine release have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of IL-1β Release
| Cell Line | Stimulus | This compound Concentration | % Inhibition of IL-1β Release | IC50 | Citation |
| J774A.1 macrophages | LPS/ATP | Not specified | Not specified | 3.25 µM | [1][7] |
| hiPSC-derived neurons | LPS/ATP | Not specified | Significant alleviation of neuroinflammation | Not specified | [8][9][10][11] |
Table 2: In Vivo Reduction of Pro-inflammatory Cytokines in a Rat Model of Traumatic Brain Injury (TBI)
| Cytokine | Treatment Group | Reduction vs. Vehicle | Significance | Citation |
| IL-1β | This compound (100 mg/kg, i.p.) | Significantly reduced | p < 0.05 | [6] |
| TNF-α | This compound (100 mg/kg, i.p.) | Significantly reduced | p < 0.05 | [12] |
Table 3: In Vivo Effects in a Mouse Model of Epilepsy (Kainic Acid-Induced)
| Cytokine/Protein | Treatment Group | Effect | Significance | Citation |
| IL-1β | This compound (50 mg/kg, i.p.) | Reduced expression | Not specified | [8] |
| IL-18 | This compound (50 mg/kg, i.p.) | Reduced expression | Not specified | [8] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Cytokine Release Assay
Objective: To determine the in vitro efficacy of this compound in inhibiting cytokine release from immune cells.
Materials:
-
Cell line: J774A.1 murine macrophages or human induced pluripotent stem cell (hiPSC)-derived neurons.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) for priming the inflammasome.
-
Adenosine triphosphate (ATP) for activating the inflammasome.
-
This compound at various concentrations.
-
Enzyme-linked immunosorbent assay (ELISA) kit for the target cytokine (e.g., IL-1β).
Procedure:
-
Cell Seeding: Plate J774A.1 macrophages or hiPSC-derived neurons in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (typically 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.
-
Activation: Stimulate the cells with ATP (typically 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-1β) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of cytokine inhibition against the log concentration of this compound.
In Vivo Animal Studies (Traumatic Brain Injury Model)
Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation following traumatic brain injury.
Materials:
-
Animal model: Adult male Sprague-Dawley rats.
-
Anesthesia.
-
Cortical impact injury device.
-
This compound solution (e.g., 100 mg/kg in a suitable vehicle).
-
Vehicle control solution.
-
Tissue homogenization buffers and protease inhibitors.
-
ELISA kits for IL-1β and TNF-α.
-
Western blot reagents.
Procedure:
-
TBI Induction: Induce a moderate cortical impact injury in anesthetized rats. Sham-operated animals undergo the surgical procedure without the impact.
-
Drug Administration: Administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection at multiple time points post-injury (e.g., 30 minutes, 6 hours, 24 hours, and 30 hours).[3][6]
-
Tissue Collection: At a predetermined endpoint (e.g., 2 days post-injury), euthanize the animals and collect brain tissue (ipsilateral cortex and hippocampus) and serum samples.
-
Tissue Processing: Homogenize the brain tissue samples for subsequent analysis.
-
Cytokine Quantification: Measure the levels of IL-1β and TNF-α in the brain tissue lysates and serum using ELISA.
-
Western Blot Analysis: Assess the protein expression levels of NLRP3, ASC, caspase-1, IL-1β, TNF-α, and iNOS in the brain tissue lysates.
-
Histological Analysis: Perform histological examinations to assess neuronal degeneration and inflammatory cell infiltration.
-
Data Analysis: Compare the cytokine levels and protein expression between the this compound-treated, vehicle-treated, and sham groups using appropriate statistical tests.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating this compound.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
References
- 1. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Foundational Research on JC124's Neuroprotective Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on JC124, a novel and specific inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The document consolidates key findings on its neuroprotective effects, mechanism of action, and the experimental frameworks used to validate its therapeutic potential in various neurological disorder models.
Executive Summary
This compound is a small molecule, developed through the structural optimization of glyburide, that has demonstrated significant neuroprotective properties across multiple preclinical models.[1][2] Its primary mechanism of action is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in neuroinflammation.[1][3][4] By suppressing NLRP3 activation, this compound mitigates downstream inflammatory cascades, including the release of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.[1][5] Research highlights this compound's potential as a therapeutic agent for epilepsy, Alzheimer's disease (AD), and traumatic brain injury (TBI).[1][6][7]
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies investigating the neuroprotective efficacy of this compound.
Table 1: Effects of this compound in an Epilepsy Model
| Model | Parameter Measured | Observed Effect of this compound | Reference |
|---|---|---|---|
| Kainic Acid (KA)-induced Epileptic Mice | Seizure frequency and severity | Marked inhibition of seizures. | [1][3] |
| Depressive-like behavior & cognitive deficits | Alleviation of neuropsychiatric comorbidities. | [1][3][8] | |
| Hippocampal neuronal loss | Reduction in neuronal loss and pyroptosis. | [1][3] | |
| Microgliosis and astrogliosis | Mitigation of reactive glial phenotypes. | [1][3] |
| | Neuroinflammation and oxidative stress | Inhibition in wild-type mice, but not NLRP3 knockout mice. |[1][3] |
Table 2: Effects of this compound in an Alzheimer's Disease Model
| Model | Parameter Measured | Observed Effect of this compound | Reference |
|---|---|---|---|
| TgCRND8 & APP/PS1 mice | NLRP3 inflammasome activation | Suppression of inflammasome assembly and activation. | [7][9][10] |
| Aβ deposition and Aβ1-42 levels | Decreased amyloid deposition and levels of soluble/insoluble Aβ1-42. | [9][10] | |
| Cognitive performance | Improvement in cognitive function. | [6][10] | |
| Neuroinflammation | Reduced activation of microglia. | [9][10] |
| | Synaptic plasticity and neurogenesis | Enhanced synaptic plasticity and hippocampal neurogenesis. |[10] |
Table 3: Effects of this compound in a Traumatic Brain Injury Model
| Model | Parameter Measured | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rat TBI Model | NLRP3 activation and downstream effectors | Significant inhibition of injury-induced NLRP3 activation. | [10] |
| Neuronal damage and cortical lesion volume | Reduction in degenerating neurons and lesion volume. | [5][7] |
| | Cerebral inflammatory cell activation | Attenuation of the inflammatory response. |[7] |
Signaling Pathway and Mechanism of Action
This compound exerts its neuroprotective effects by directly targeting and inhibiting the NLRP3 inflammasome complex. The inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers an inflammatory response. This compound has been shown to block the aggregation of Apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in inflammasome assembly.[5][10] This prevents the activation of Caspase-1, which in turn blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18 and inhibits GSDMD-mediated pyroptosis.[1][5]
Experimental Protocols
The neuroprotective properties of this compound have been validated using a range of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited in the foundational research.
This model is used to mimic the features of human temporal lobe epilepsy, including spontaneous recurrent seizures and cognitive comorbidities.
-
Objective: To assess the in vivo efficacy of this compound in reducing seizures and associated neuropathology.
-
Methodology:
-
Animal Model: Adult male C57BL/6 mice are used.
-
Induction of Epilepsy: Mice receive an intraperitoneal (i.p.) injection of kainic acid (KA) to induce status epilepticus (SE). Seizure activity is monitored and scored.
-
Treatment: A cohort of KA-treated mice receives this compound (via i.p. injection or other appropriate route) at a specified dose and frequency, beginning shortly after SE induction. A control group receives a vehicle solution.
-
Behavioral Assessment: Following the acute phase, mice are monitored for spontaneous recurrent seizures. Behavioral tests such as the open field test, elevated plus maze, and Morris water maze are conducted to assess anxiety, depressive-like behavior, and cognitive function.
-
Tissue Analysis: At the end of the study, brain tissue (specifically the hippocampus) is collected for analysis. Western blotting is used to measure the expression of NLRP3 inflammasome components (NLRP3, ASC, Caspase-1), inflammatory cytokines (IL-1β, IL-18), and markers of pyroptosis (GSDMD). Immunohistochemistry and immunofluorescence are used to visualize neuronal loss, microgliosis (Iba1 staining), and astrogliosis (GFAP staining).
-
This technique is used to quantify the expression levels of specific proteins within brain tissue homogenates.
-
Objective: To determine if this compound treatment reduces the expression of key proteins in the NLRP3 inflammasome pathway.
-
Methodology:
-
Protein Extraction: Hippocampal tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated overnight with primary antibodies specific for NLRP3, ASC, Caspase-1, GSDMD, IL-1β, and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.
-
Experimental and Logical Workflows
The logical workflow for evaluating a novel neuroprotective compound like this compound typically follows a multi-stage process, from in vitro characterization to in vivo validation in disease models.
References
- 1. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of JC124 to NLRP3: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. JC124, a novel small molecule inhibitor, has emerged as a promising therapeutic agent targeting the NLRP3 inflammasome. This technical guide provides an in-depth analysis of the binding affinity of this compound to NLRP3, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. Evidence from molecular docking studies and functional assays collectively demonstrates a direct and specific interaction between this compound and the human NLRP3 protein, leading to the inhibition of inflammasome activation.
Quantitative Analysis of this compound Binding to NLRP3
The interaction between this compound and NLRP3 has been characterized using both computational and cell-based functional assays. While a direct experimental dissociation constant (Kd) from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) has not been reported in the reviewed literature, the available data strongly support a direct binding interaction.
Table 1: Quantitative Data on the Interaction of this compound with NLRP3
| Parameter | Value | Method | Cell/System | Source |
| IC50 (IL-1β release) | 3.25 µM | IL-1β ELISA | LPS/ATP-stimulated J774A.1 cells | [1] |
| Molecular Docking Score | -7.4 kcal/mol | Molecular Docking | Human NLRP3 protein | [2] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the IL-1β release, a key downstream event of NLRP3 inflammasome activation. The molecular docking score is a calculated prediction of the binding affinity.
Experimental Protocols
Molecular Docking of this compound with Human NLRP3
Molecular docking simulations were performed to predict the binding mode and affinity of this compound to the human NLRP3 protein.[2]
Protocol:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the human NLRP3 protein was obtained from a protein data bank. The chemical structure of this compound was generated and optimized.
-
Docking Simulation: Autodock Vina or a similar software was used to perform the molecular docking. The NLRP3 protein was held rigid, while this compound was treated as flexible. A grid box was defined to encompass the putative binding site on NLRP3.
-
Interaction Analysis: The simulation identified the most favorable binding pose of this compound within the NLRP3 binding pocket. The interactions, including hydrogen bonds, hydrophobic interactions, and water bridges, between this compound and specific amino acid residues of NLRP3 were analyzed.[2]
-
Binding Affinity Estimation: The docking score, representing the estimated free energy of binding, was calculated.
Key Findings from Molecular Docking:
The docking study revealed that this compound forms several key interactions with residues within the NLRP3 protein[2]:
-
Hydrogen Bonds: with ALA228, GLY372, and THR439.[2]
-
Hydrophobic Interactions: with ALA227, ILE230, LEU371, MET408, PHE410, ILE411, LEU413, VAL414, TYR443, PHE446, PHE525, PHE575, and MET661.[2]
-
Water Bridges: with GLY226, GLY229, GLU369, ILE370, THR524, ARG578, TYR632, SER658, THR659, and ASP662.[2]
Inhibition of IL-1β Release (ELISA)
This assay quantifies the inhibitory effect of this compound on the downstream consequences of NLRP3 inflammasome activation, specifically the release of the pro-inflammatory cytokine IL-1β.
Protocol:
-
Cell Culture and Priming: J774A.1 macrophage cells were cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
NLRP3 Activation and this compound Treatment: The primed cells were then treated with various concentrations of this compound, followed by stimulation with ATP to activate the NLRP3 inflammasome.
-
Supernatant Collection: The cell culture supernatants were collected.
-
ELISA: The concentration of IL-1β in the supernatants was measured using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IL-1β concentrations were plotted against the this compound concentrations to determine the IC50 value.
Western Blotting for NLRP3 Pathway Proteins
Western blotting is utilized to assess the effect of this compound on the expression levels of key proteins involved in the NLRP3 inflammasome pathway.
Protocol:
-
Sample Preparation: Brain tissues or cell lysates from experimental models (e.g., kainic acid-induced epileptic mice treated with this compound) were homogenized in lysis buffer.[3] The total protein concentration was determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for NLRP3, ASC, pro-Caspase-1, and cleaved Caspase-1.[2] Following washing, the membrane was incubated with a corresponding secondary antibody.
-
Detection and Analysis: The protein bands were visualized using a chemiluminescence detection system. The band intensities were quantified and normalized to a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
The canonical NLRP3 inflammasome activation is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like LPS, leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second "activation" signal, triggered by a variety of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cleavage of pro-IL-1β into its active form. This compound is understood to directly bind to the NLRP3 protein, thereby inhibiting its activation and the subsequent downstream inflammatory cascade.
Caption: NLRP3 inflammasome pathway and this compound inhibition.
Experimental Workflow for Assessing this compound Binding Affinity
The general workflow to determine the binding affinity and inhibitory potential of a compound like this compound on NLRP3 involves a combination of computational, biochemical, and cell-based assays.
References
Methodological & Application
JC124: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC124 is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3] Developed through the structural optimization of glyburide, this compound was designed to eliminate hypoglycemic effects while retaining anti-inflammatory properties.[1] It exerts its effects by directly interacting with the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.[3][4][5] This inhibition blocks the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][4][6] this compound has demonstrated significant neuroprotective and anti-inflammatory activities in various preclinical models, including traumatic brain injury (TBI), Alzheimer's disease, and epilepsy, making it a valuable tool for research in neuroinflammation and related pathologies.[4][6][7]
Data Presentation
This compound Solubility
| Solvent/Vehicle Composition | Maximum Solubility | Resulting Solution | Recommended Use | Notes |
| DMSO | 250 mg/mL (652.98 mM) | Clear Solution | In vitro Stock | Ultrasonic agitation and adjustment to pH 3 with HCl are recommended to achieve this concentration.[6][8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.43 mM) | Clear Solution | In vivo | Sonication may be used to aid dissolution.[6][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.43 mM) | Suspended Solution | In vivo | Requires sonication. Suitable for oral and intraperitoneal injection.[9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.43 mM) | Clear Solution | In vivo | A suitable vehicle for long-term oral administration.[2][9] |
Storage of Stock Solutions:
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8][9]
Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of the NLRP3 inflammasome. The canonical activation of this pathway involves two signals. Signal 1 (priming), often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β.[1][3] Signal 2 (activation) is triggered by a variety of stimuli, including ion fluxes (e.g., potassium efflux), mitochondrial dysfunction, and lysosomal rupture, which promotes the oligomerization of NLRP3.[1][7] This leads to the recruitment of the adaptor protein ASC and pro-caspase-1, forming the active inflammasome complex. This compound directly binds to NLRP3, preventing this assembly and subsequent downstream inflammatory events.[3][4][5]
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol describes the induction of the NLRP3 inflammasome in mouse bone marrow-derived macrophages (BMDMs) and subsequent inhibition by this compound.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (cell culture grade)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for Western blotting (lysis buffer, antibodies for NLRP3, ASC, Caspase-1)
Procedure:
-
Cell Culture: Culture BMDMs in complete medium until they reach the desired confluence.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve final working concentrations (e.g., 3 µM or 10 µM).[4]
-
Priming (Signal 1): a. Replace the culture medium with Opti-MEM. b. Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours.[4]
-
Inhibition: Pre-treat the primed cells with the desired concentrations of this compound for 1 hour.[4]
-
Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30 minutes to activate the NLRP3 inflammasome.[4]
-
Sample Collection: a. Collect the cell culture supernatant for IL-1β measurement by ELISA. b. Lyse the cells to collect whole-cell lysates for Western blot analysis of NLRP3, ASC, and Caspase-1 expression.[10]
-
Analysis: a. Quantify the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions. b. Perform Western blotting to assess the protein levels of inflammasome components.
Protocol 2: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation
This protocol provides a general framework for the intraperitoneal (i.p.) or oral administration of this compound in mouse models, such as traumatic brain injury or Alzheimer's disease models.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for i.p. injection; or 2% DMSO in corn oil for oral gavage).[2][9]
-
Experimental mice (e.g., APP/PS1 transgenic mice or wild-type mice subjected to TBI).[2][10]
-
Syringes and needles for administration.
Procedure:
-
This compound Formulation: a. Prepare the this compound solution in the chosen vehicle on the day of the experiment. b. For the saline-based vehicle, first dissolve this compound in DMSO, then add PEG300 and mix until clear. Add Tween-80, mix, and finally add saline to the final volume.[9] c. For the corn oil vehicle, dissolve this compound in DMSO first, then add to the corn oil and mix thoroughly.[2]
-
Dosing: a. The dosage can range from 50 mg/kg to 100 mg/kg, depending on the animal model and study design.[2][9] b. For acute models like TBI, this compound can be administered via i.p. injection at multiple time points post-injury (e.g., 30 min, 6, 24, and 30 hours).[9] c. For chronic models like Alzheimer's disease, this compound can be administered orally once daily for an extended period (e.g., 3 months).[2][11]
-
Administration: a. For i.p. injection, carefully inject the solution into the intraperitoneal cavity of the mouse. b. For oral administration, use a gavage needle to deliver the solution directly into the stomach.
-
Post-treatment Analysis: a. At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Novel Object Recognition, Fear Conditioning).[2][12] b. Collect brain tissue for pathological and biochemical analysis, such as Western blotting for inflammasome proteins (NLRP3, ASC, IL-1β), immunohistochemistry for amyloid-β load and neuroinflammation markers (e.g., Iba1).[2][10]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical animal model of a neuroinflammatory disease.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. This compound | NOD | TargetMol [targetmol.com]
- 7. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of JC124 in Alzheimer's Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline.[1][2] Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of AD.[1][3] The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, an intracellular multiprotein complex, plays a key role in the innate immune response and has been implicated in the neuroinflammation observed in AD.[3][4] JC124 is a novel, small molecule inhibitor that selectively targets the NLRP3 inflammasome, representing a promising therapeutic strategy for AD.[1][3] This document provides detailed application notes and protocols for the use of this compound in preclinical Alzheimer's disease research models.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound is a sulfonamide-based compound that specifically inhibits the formation and activation of the NLRP3 inflammasome.[3] In the context of Alzheimer's disease, Aβ aggregates can activate the NLRP3 inflammasome in microglia, the resident immune cells of the brain.[5] This activation leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[5] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, IL-1β and IL-18.[4][5] These cytokines amplify the neuroinflammatory cascade, contributing to neuronal damage and cognitive deficits.[4] this compound intervenes by preventing the assembly of the NLRP3 inflammasome, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1β.[1][6]
In Vivo Applications in Transgenic Mouse Models
This compound has demonstrated therapeutic efficacy in widely used transgenic mouse models of Alzheimer's disease, including the APP/PS1 and TgCRND8 models. These models overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial AD, leading to age-dependent Aβ plaque deposition and cognitive deficits.
Summary of Preclinical Findings
Treatment with this compound in these models has been shown to:
-
Reduce Aβ Plaque Load: Significantly decreases the number and size of amyloid-beta plaques in the brain.[1][3]
-
Mitigate Neuroinflammation: Reduces microgliosis, the activation of microglia, a hallmark of neuroinflammation in AD.[1][3]
-
Improve Cognitive Function: Ameliorates cognitive deficits in behavioral tests.[3]
-
Enhance Synaptic Plasticity: Preserves synaptic proteins and increases hippocampal neurogenesis.[3]
-
Decrease Oxidative Stress: Reduces markers of oxidative damage in the brain.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using this compound in Alzheimer's disease mouse models.
Table 1: Effects of this compound on Aβ Pathology and Neuroinflammation
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |
| Aβ Plaque Load | APP/PS1 | 100 mg/kg/day (oral) for 3 months | Reduced number of Aβ plaques in cerebral cortex and hippocampus. | [3] |
| Activated Microglia (Type-2) | APP/PS1 | 100 mg/kg/day (oral) for 3 months | Significantly reduced percentage of Type-2 microglia in the cerebral cortex. | [3] |
| Soluble & Insoluble Aβ₁₋₄₂ | TgCRND8 | 50 mg/kg/day (IP) for 1 month | Decreased levels of both soluble and insoluble Aβ₁₋₄₂ in the brain. | [1] |
| Cleaved Caspase-1 | TgCRND8 | 50 mg/kg/day (IP) for 1 month | Significantly decreased levels of cleaved caspase-1 (p20) in cortical homogenates. | [7] |
Table 2: Effects of this compound on Cognitive Function and Synaptic Markers
| Parameter | Mouse Model | Treatment Details | Key Findings | Reference |
| Cognitive Function (Fear Conditioning) | APP/PS1 | 50 & 100 mg/kg/day (oral) for 3 months | Improved fear memory; no significant difference between the two doses. | [3] |
| Synaptophysin Levels | TgCRND8 | 50 mg/kg/day (IP) for 1 month | Increased levels of the synaptic marker synaptophysin. | [1] |
Detailed Experimental Protocols
Protocol 1: Prophylactic Oral Administration of this compound in APP/PS1 Mice
This protocol is designed to assess the preventative efficacy of this compound when administered before the significant onset of AD pathology.
1. Animals and Housing:
-
Model: 5-month-old female APP/PS1 transgenic mice and age-matched wild-type (WT) littermates.[3]
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
2. This compound Formulation and Dosing:
-
Formulation: this compound can be dissolved in a vehicle such as poly (ethylene glycol) BioUltra 400.[1] For oral administration, it can be mixed with sweetened condensed milk to improve palatability.
-
Dosing: Administer this compound orally at doses of 50 mg/kg and 100 mg/kg daily for 3 months.[3] A vehicle control group should receive the vehicle only.
3. Experimental Timeline and Procedures:
-
Treatment Period: 3 months.
-
Behavioral Testing: After the 3-month treatment period, assess cognitive function using tests such as the Fear Conditioning test to evaluate memory.[3]
-
Tissue Collection: Following behavioral testing, euthanize mice and perfuse with phosphate-buffered saline (PBS). Collect brain tissue for subsequent analysis. One hemisphere can be fixed for immunohistochemistry and the other flash-frozen for biochemical assays.
4. Outcome Measures and Analysis:
-
Immunohistochemistry: Use antibodies such as 6E10 to stain for Aβ plaques and Iba1 to identify microglia.[3] Quantify plaque load and microglial activation using image analysis software (e.g., ImageJ).
-
Biochemical Analysis: Perform Western blotting or ELISAs on brain homogenates to quantify levels of Aβ₁₋₄₂, synaptic proteins (e.g., synaptophysin), and inflammatory markers.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare between treatment and control groups. Data are typically presented as mean ± SEM, with p < 0.05 considered statistically significant.[3]
References
- 1. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomaterials-based anti-inflammatory treatment strategies for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of NLRP3 Inflammasome in Alzheimer’s Disease and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
JC124: A Novel NLRP3 Inflammasome Inhibitor for Epilepsy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2][3] Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic strategies targeting distinct pathophysiological mechanisms.[4] Recent research has implicated neuroinflammation, particularly the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, as a key driver in the pathogenesis and progression of epilepsy.[4][5][6] JC124, a novel and selective inhibitor of the NLRP3 inflammasome, has emerged as a promising investigational tool to explore the role of this inflammatory pathway in epilepsy and to assess its potential as a therapeutic target.[4][5][7]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical epilepsy research.
Mechanism of Action
This compound exerts its neuroprotective effects by directly inhibiting the activation of the NLRP3 inflammasome.[4][5][7] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological signals, triggers a cascade of inflammatory responses. This includes the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. These cytokines play a critical role in mediating neuroinflammation, neuronal damage, and seizure generation.
By suppressing the NLRP3 inflammasome, this compound effectively reduces neuroinflammation, oxidative stress, and neuronal pyroptosis—a form of programmed cell death.[4][5][7] In preclinical models of epilepsy, this has been shown to mitigate seizures, alleviate associated behavioral comorbidities such as depression and cognitive dysfunction, and reduce hippocampal neuronal loss, microgliosis, and astrogliosis.[4][5][7]
Figure 1: Signaling pathway of this compound in inhibiting NLRP3 inflammasome-mediated neuroinflammation in epilepsy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating this compound in models of epilepsy.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value |
| IC50 | LPS/ATP-stimulated J774A.1 cells | IL-1β release | 3.25 µM |
Table 2: In Vivo Efficacy of this compound in a Kainic Acid-Induced Epilepsy Mouse Model
| Parameter | Treatment Group | Result |
| Seizure Activity | ||
| Latency to first convulsive spontaneous recurrent seizure (SRS) | Vehicle | ~8 days |
| This compound (50 mg/kg) | Significantly longer than vehicle | |
| Number of convulsive SRSs | Vehicle | ~25 |
| This compound (50 mg/kg) | Significantly fewer than vehicle | |
| Behavioral Outcomes | ||
| Depressive-like behavior (Forced Swim Test) | Vehicle | Increased immobility time |
| This compound (50 mg/kg) | Significantly reduced immobility time | |
| Cognitive function (Morris Water Maze) | Vehicle | Increased escape latency, fewer platform crossings |
| This compound (50 mg/kg) | Significantly decreased escape latency, more platform crossings | |
| Histological and Molecular Outcomes | ||
| Hippocampal neuronal loss | Vehicle | Significant neuronal loss |
| This compound (50 mg/kg) | Significantly reduced neuronal loss | |
| Microgliosis and Astrogliosis | Vehicle | Increased |
| This compound (50 mg/kg) | Significantly reduced | |
| NLRP3, ASC, Caspase-1 p10 expression (Western Blot) | Vehicle | Increased |
| This compound (50 mg/kg) | Significantly reduced | |
| IL-1β and IL-18 levels (ELISA) | Vehicle | Increased |
| This compound (50 mg/kg) | Significantly reduced |
Experimental Protocols
The following are detailed protocols for the use of this compound in a kainic acid-induced mouse model of temporal lobe epilepsy.
Protocol 1: Kainic Acid-Induced Epilepsy Mouse Model and this compound Administration
Objective: To induce a chronic epilepsy phenotype in mice and to evaluate the therapeutic effects of this compound.
Materials:
-
Male C57BL/6J mice (7-8 weeks old, 22-25 g)
-
Kainic acid (KA)
-
This compound
-
Vehicle (e.g., saline with 10% DMSO and 40% PEG300)
-
Valproic acid (VPA) as a positive control (optional)
-
Anesthetic (e.g., pentobarbital)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice with pentobarbital (B6593769) (50 mg/kg, intraperitoneal injection).[4]
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic apparatus.
-
Kainic Acid Injection: Inject a solution of kainic acid into the hippocampus. The precise coordinates for injection should be determined based on a mouse brain atlas (e.g., Paxinos and Franklin's).
-
Post-operative Care: Monitor the animals closely during recovery from anesthesia. Provide appropriate post-operative care, including analgesics and hydration.
-
Status Epilepticus (SE) Confirmation: Observe the mice for behavioral signs of status epilepticus, which typically occurs within a few hours of KA injection.
-
This compound Administration:
-
Seizure Monitoring: Continuously monitor the mice for spontaneous recurrent seizures (SRSs) throughout the treatment period using video surveillance and, if available, electroencephalogram (EEG) recordings.
References
- 1. Epilepsy and brain health: a large prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inflammatory response in epilepsy is mediated by glial cell gap junction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JC124 Treatment in Murine Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI), commonly known as a heart attack, remains a leading cause of morbidity and mortality worldwide. The pathophysiology of MI involves a complex inflammatory cascade that contributes significantly to tissue damage and adverse cardiac remodeling. A key player in this inflammatory response is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Upon activation in response to danger signals released from injured cardiac cells, the NLRP3 inflammasome orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3][4]
JC124 is a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. By preventing the assembly and activation of the NLRP3 inflammasome, this compound has demonstrated therapeutic potential in various inflammatory disease models.[5] In the context of myocardial infarction, pre-clinical studies have shown that this compound treatment can significantly reduce infarct size and preserve cardiac function, highlighting its promise as a cardioprotective agent.[6] These application notes provide a comprehensive overview of the use of this compound in experimental models of myocardial infarction, including detailed protocols for its administration and the evaluation of its efficacy.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound and other NLRP3 inflammasome inhibitor treatments in pre-clinical models of myocardial infarction.
Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Injury Markers
| Animal Model | Treatment Protocol | Infarct Size Reduction (%) | Reduction in Plasma Troponin I Levels | Reference |
| Mouse (Ischemia/Reperfusion) | 30 mg/kg this compound (intraperitoneal) | Significant reduction | Significant reduction | [6] |
Table 2: Effects of Other NLRP3 Inflammasome Inhibitors on Cardiac Parameters Post-MI
| Inhibitor | Animal Model | Dosage and Administration | Key Findings | Reference |
| MCC950 | Pig (Myocardial Infarction) | Not specified | Reduced infarct size and preserved cardiac function | [[“]] |
| Triptolide | Mouse (Pressure Overload) | Not specified | Attenuated myocardial remodeling via NLRP3 inhibition | [[“]] |
| RRx-001 | Not specified | Not specified | Cardioprotection from acute myocardial infarction | [[“]] |
| Calhex231 | Not specified | Not specified | Enhanced autophagy and suppressed NLRP3 | [[“]] |
| JQ1 | Not specified | Not specified | Modulated SIRT1, leading to NLRP3 suppression | [[“]] |
Signaling Pathway
The cardioprotective effects of this compound are mediated through the inhibition of the NLRP3 inflammasome signaling pathway within cardiac cells following myocardial infarction.
Caption: this compound inhibits NLRP3 inflammasome assembly, reducing downstream inflammation.
Experimental Protocols
Murine Model of Myocardial Infarction (Ischemia/Reperfusion)
This protocol describes the induction of myocardial infarction in mice via ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia: Isoflurane (B1672236) or Ketamine/Xylazine (B1663881) cocktail
-
Surgical instruments: scissors, forceps, needle holder
-
Suture: 8-0 silk suture
-
Ventilator
-
Heating pad
-
ECG monitoring system
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance) or an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a small animal ventilator.
-
Shave the chest area and disinfect with an appropriate antiseptic solution.
-
Monitor the electrocardiogram (ECG) throughout the procedure.
-
-
Surgical Procedure:
-
Make a small skin incision over the left side of the chest.
-
Carefully dissect the pectoral muscles to expose the rib cage.
-
Perform a thoracotomy between the third and fourth ribs to expose the heart.
-
Gently retract the ribs to visualize the left ventricle and the LAD coronary artery.
-
Pass an 8-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
-
-
Ischemia and Reperfusion:
-
To induce ischemia, tie a slipknot around the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the left ventricular wall and by ST-segment elevation on the ECG.
-
Maintain the occlusion for a predetermined period (e.g., 30-60 minutes).
-
For reperfusion, release the slipknot to restore blood flow to the myocardium. Successful reperfusion is indicated by the return of color to the ischemic area and resolution of the ST-segment elevation.
-
-
Closure and Recovery:
-
Close the chest wall in layers using appropriate sutures.
-
Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Suture the skin incision.
-
Discontinue anesthesia and allow the mouse to recover on a heating pad.
-
Provide post-operative analgesia as required.
-
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle: 10% Dimethyl sulfoxide (B87167) (DMSO) in a solution of sterile saline and Polyethylene glycol (PEG)
-
Sterile injection supplies
Procedure:
-
Preparation of this compound Solution:
-
Based on a protocol for a similar small molecule inhibitor administered intraperitoneally, a plausible vehicle is a mixture of 10% DMSO in sterile saline and PEG.[5] The final concentration should be calculated based on the desired dosage (e.g., 30 mg/kg) and the average weight of the mice.
-
Prepare the solution fresh on the day of administration.
-
Ensure the this compound is completely dissolved in the vehicle.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The timing of administration is critical. For prophylactic treatment, this compound can be administered prior to the induction of ischemia. For therapeutic treatment, it can be administered at the onset of reperfusion.
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
Measurement of Myocardial Infarct Size
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
-
Digital camera and image analysis software
Procedure:
-
Heart Extraction and Sectioning:
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the mouse.
-
Excise the heart and wash it with cold PBS to remove excess blood.
-
Freeze the heart at -20°C for approximately 30 minutes to facilitate slicing.
-
Slice the ventricles into uniform transverse sections (e.g., 1 mm thick).
-
-
TTC Staining:
-
Immerse the heart slices in a 1% TTC solution in PBS.
-
Incubate at 37°C for 15-20 minutes. Viable myocardium will stain red due to the presence of dehydrogenase enzymes, while the infarcted, necrotic tissue will remain pale or white.
-
-
Image Acquisition and Analysis:
-
Fix the stained slices in 10% formalin.
-
Photograph both sides of each heart slice using a digital camera.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (pale region) and the total area of the left ventricle for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
-
Measurement of Plasma Cardiac Troponin I (cTnI)
Materials:
-
Mouse cardiac Troponin I ELISA kit
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect blood samples from the mice at a predetermined time point post-MI (e.g., 24 hours).
-
Collect the blood into heparinized tubes to prevent clotting.
-
Centrifuge the blood at a low speed to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the mouse cardiac Troponin I ELISA kit.
-
Typically, the assay involves adding plasma samples and standards to a microplate pre-coated with anti-cTnI antibodies, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of cTnI in the plasma samples by interpolating their absorbance values on the standard curve. The concentration of cardiac troponin I is a widely accepted biomarker for the extent of cardiac injury.[8][9][10][11][12]
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy in a mouse MI model.
References
- 1. Targeting the NLRP3 Inflammasome in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome as a Novel Therapeutic Target for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome in cardiovascular diseases: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiomyocyte Inflammasome Signaling in Cardiomyopathies and Atrial Fibrillation: Mechanisms and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Cardiac troponin T at 96 hours after acute myocardial infarction correlates with infarct size and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troponin‐I concentration 72 h after myocardial infarction correlates with infarct size and presence of microvascular obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troponin for the estimation of infarct size: what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troponin T levels and infarct size by SPECT myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troponin-T levels and infarct size by SPECT myocardial perfusion imaging: a prospective evaluation - PMC [pmc.ncbi.nlm.nih.gov]
JC124: A Novel NLRP3 Inflammasome Inhibitor for Neuroinflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative and neurological disorders, including Alzheimer's disease, traumatic brain injury (TBI), and epilepsy.[1][2][3] A key player in the innate immune response underlying neuroinflammation is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][4] Activation of the NLRP3 inflammasome in microglia, the resident immune cells of the central nervous system, triggers a cascade of events leading to the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[2][4]
JC124 is a novel, brain-penetrant small molecule inhibitor that specifically targets the NLRP3 inflammasome.[1][2][5] Developed through the structural optimization of the FDA-approved anti-diabetic drug glyburide, this compound offers a promising tool for investigating the role of the NLRP3 inflammasome in neuroinflammatory processes and as a potential therapeutic agent.[2][3] Preclinical studies have demonstrated its efficacy in reducing neuroinflammation, mitigating neuronal damage, and improving cognitive function in various animal models of neurological disease.[1][2][3]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo neuroinflammation studies.
Mechanism of Action
This compound exerts its anti-neuroinflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome complex.[2][5] The NLRP3 inflammasome is a multi-protein complex typically composed of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and the effector enzyme pro-caspase-1.[2][4] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) released from injured cells, NLRP3 oligomerizes and recruits ASC, which in turn recruits pro-caspase-1.[4] This proximity induces the cleavage and activation of caspase-1. Activated caspase-1 then cleaves the precursors of IL-1β and IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[2][4]
This compound has been shown to block the aggregation of the ASC adaptor protein, a critical step in the formation of a functional inflammasome complex.[2] By preventing this assembly, this compound effectively inhibits the activation of caspase-1 and the subsequent production and release of IL-1β and IL-18.[2]
References
- 1. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry with JC124-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
JC124 is a novel, small-molecule inhibitor designed to selectively target the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and neurodegenerative diseases, including Alzheimer's disease, traumatic brain injury, and epilepsy.[1][4]
This compound exerts its anti-inflammatory effects by directly interacting with the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex.[5] This leads to a downstream reduction in caspase-1 activation and subsequent suppression of IL-1β and IL-18 production.[1] Consequently, this compound treatment in preclinical models has been shown to reduce neuroinflammation, microglial activation, and neuronal degeneration.[1][4]
These application notes provide detailed protocols for performing immunohistochemistry (IHC) on tissues from subjects treated with this compound. The aim is to enable researchers to accurately assess the in-situ effects of this compound on the expression and localization of key protein markers associated with the NLRP3 inflammasome pathway and downstream inflammatory and pathological processes.
Data Presentation
The following table summarizes quantitative data from immunohistochemical analyses of brain tissues from an Alzheimer's disease transgenic mouse model (APP/PS1) treated with this compound. This data highlights the efficacy of this compound in modulating key pathological markers.
| Marker | Tissue/Region | Quantification Method | Vehicle-Treated Control | This compound-Treated | Percentage Change | Reference |
| Activated Microglia (Iba1+) | Cerebral Cortex | Percentage of Type-2 (activated) microglia | ~60% | ~40% | ~33% reduction | [4] |
| Aβ Plaques (6E10+) | Cerebral Cortex | Percentage of stained area | ~2.5% | ~1.5% | ~40% reduction | [4] |
| Aβ Plaques (6E10+) | Hippocampus | Percentage of stained area | ~1.8% | ~1.0% | ~44% reduction | [4] |
Signaling Pathway
The diagram below illustrates the canonical NLRP3 inflammasome activation pathway and indicates the inhibitory action of this compound. The pathway is a two-step process requiring a priming signal (Signal 1) and an activation signal (Signal 2).
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Protocols
This section provides a detailed, generalized protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues, which can be adapted for tissues treated with this compound. Key target proteins for analysis include NLRP3, ASC, Caspase-1, Iba1 (for microglia), GFAP (for astrocytes), and specific disease markers (e.g., Aβ for Alzheimer's disease).
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemistry protocol for FFPE tissues.
Caption: Standard workflow for IHC on FFPE tissues.
Detailed Protocol
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 10 minutes each.[6]
-
Immerse slides in 100% ethanol: 2 changes for 10 minutes each.[6]
-
Immerse slides in 95% ethanol for 5 minutes.[6]
-
Immerse slides in 70% ethanol for 5 minutes.[6]
-
Rinse slides in deionized water.[6]
2. Antigen Retrieval: This step is crucial for unmasking epitopes cross-linked by formalin fixation. The optimal method depends on the primary antibody and antigen.
-
Heat-Induced Epitope Retrieval (HIER) (Recommended for many targets):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).[7]
-
Heat the solution to 95-100°C using a microwave, pressure cooker, or water bath.[8]
-
Maintain the temperature for 10-20 minutes.[7]
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).[8]
-
Rinse slides in wash buffer (e.g., PBS) 2 times for 5 minutes each.
-
3. Blocking Endogenous Peroxidase (for chromogenic detection with HRP):
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature.
-
Rinse with wash buffer 2 times for 5 minutes each.
4. Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1-2 hours at room temperature in a humidified chamber.[6]
5. Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent (e.g., 1% BSA in PBS) to its optimal concentration (typically ranging from 1:100 to 1:1000; this must be optimized).
-
Drain the blocking solution from the slides (do not rinse).
-
Apply the diluted primary antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.[6]
6. Secondary Antibody Incubation:
-
Wash slides with wash buffer 3 times for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG), diluted in antibody diluent, to the sections.
-
Incubate for 1-2 hours at room temperature in a humidified chamber.
7. Detection:
-
Wash slides with wash buffer 3 times for 5 minutes each.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.
-
Wash slides with wash buffer 3 times for 5 minutes each.
-
Prepare the chromogen substrate solution (e.g., DAB).
-
Apply the substrate to the sections and monitor color development under a microscope (typically 1-10 minutes).
-
Immerse slides in distilled water to stop the reaction.
8. Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (e.g., 95% for 10 seconds, 100% for 10 seconds, 2 changes).
-
Clear in xylene (2 changes for 10 seconds each).
-
Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.
10. Imaging and Analysis:
-
Allow the mounting medium to dry.
-
Observe and capture images using a bright-field microscope.
-
For quantitative analysis, use image analysis software (e.g., ImageJ, Visiopharm) to measure staining intensity or count positive cells in defined regions of interest.[9]
Concluding Remarks
The protocols and information provided herein serve as a comprehensive guide for researchers investigating the effects of the NLRP3 inflammasome inhibitor this compound. Adherence to standardized immunohistochemistry procedures is critical for obtaining reliable and reproducible data. It is essential to perform appropriate controls, including isotype controls and tissues from untreated animals, to validate the specificity of the staining. Furthermore, optimization of antibody concentrations and incubation times is recommended for each new antibody and tissue type to ensure high-quality results.
References
- 1. Quantitative image analysis with densitometry for immunohistochemistry and autoradiography of receptor binding sites--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Deep Learning-Based H-Score Quantification of Immunohistochemistry-Stained Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Reliability of CD44, CD24, and ALDH1A1 immunohistochemical staining: Pathologist assessment compared to quantitative image analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 8. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of immunohistochemical staining measured by digital image analysis versus pathologist visual scoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing JC124 Concentration for Enhanced Cell Viability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JC124, a selective NLRP3 inflammasome inhibitor. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to effectively determine the optimal concentration of this compound for maintaining cell viability in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that functions as a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3][4][5] It was developed through the structural optimization of glyburide (B1671678) to eliminate its hypoglycemic effects.[1] this compound directly interacts with the NLRP3 protein, which prevents the assembly and activation of the inflammasome complex.[2][5] This, in turn, inhibits the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[1][3]
Q2: In what research areas is this compound commonly used?
A2: this compound has shown therapeutic potential in a variety of preclinical models, particularly those involving neuroinflammation. It has been studied in the context of traumatic brain injury, Alzheimer's disease, and epilepsy.[2][3][6][7] Its ability to suppress NLRP3 inflammasome activation makes it a valuable tool for investigating inflammatory pathways in these and other disease models.[2][6]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a broad concentration range to test for initial dose-response experiments is between 0.1 µM and 30 µM.[2] The optimal concentration will be highly dependent on the specific cell type, experimental conditions, and the desired biological effect.
Q4: How can I determine if this compound is cytotoxic to my cells?
A4: It is crucial to perform a cell viability or cytotoxicity assay in parallel with your functional experiments. Common assays include MTT, MTS, or CellTiter-Glo® for assessing metabolic activity, or LDH release assays for measuring membrane integrity. A dose-response curve should be generated to identify the concentration at which this compound does not significantly impact cell viability.
Q5: What solvents should be used to dissolve and dilute this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequent dilutions should be made in your cell culture medium to achieve the desired final concentrations. It is important to ensure that the final DMSO concentration in your culture wells is consistent across all conditions (including vehicle controls) and is at a non-toxic level, typically below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low this compound concentrations. | The specific cell line may be particularly sensitive to this compound or the DMSO vehicle. | - Perform a DMSO toxicity control to determine the maximum tolerable concentration for your cells.- Broaden the dose-response curve to include lower concentrations of this compound (e.g., in the nanomolar range).- Reduce the incubation time with this compound. |
| No inhibition of NLRP3 inflammasome activation is observed. | - The concentration of this compound may be too low.- The timing of this compound treatment may be suboptimal.- The NLRP3 inflammasome may not be the primary inflammatory pathway in your experimental model. | - Perform a dose-response experiment with a wider range of this compound concentrations.- Ensure that this compound is added to the cells prior to the addition of the NLRP3 inflammasome activator (e.g., LPS + ATP). A pre-incubation time of 1-2 hours is often effective.- Confirm NLRP3 inflammasome activation in your model using positive controls and by measuring downstream effectors like cleaved caspase-1 and IL-1β. |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent timing of reagent addition.- Degradation of this compound stock solution. | - Ensure consistent cell numbers are plated for each experiment.- Standardize all incubation times and the order of reagent addition.- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
Experimental Protocol: Determining the Optimal this compound Concentration
This protocol outlines a general procedure for determining the optimal, non-toxic concentration of this compound for your cell line of interest using a standard cell viability assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a density appropriate for your cell line to achieve 70-80% confluency at the end of the experiment.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include a "no treatment" control with fresh medium only.
-
Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "no treatment" control, which is set to 100% viability.
-
Plot cell viability (%) against the log of the this compound concentration.
-
Determine the highest concentration of this compound that does not significantly reduce cell viability. This will be your optimal working concentration for subsequent experiments.
-
Data Presentation:
| This compound Concentration (µM) | Average Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 99.5 | 4.2 |
| 0.1 | 101.2 | 5.1 |
| 0.3 | 98.7 | 4.8 |
| 1 | 97.1 | 5.5 |
| 3 | 95.3 | 6.1 |
| 10 | 88.4 | 7.3 |
| 30 | 75.2 | 8.9 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Visualizing Key Processes
To further aid in experimental design and understanding, the following diagrams illustrate the this compound mechanism of action and the experimental workflow.
Caption: this compound inhibits the NLRP3 inflammasome assembly.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
JC124 Technical Support Center: Investigating and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for understanding and assessing the potential off-target effects of JC124, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3] It was developed through the structural optimization of glyburide (B1671678) to eliminate hypoglycemic effects.[3] this compound directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex, which in turn blocks the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Q2: How selective is this compound for the NLRP3 inflammasome?
This compound has demonstrated high selectivity for the NLRP3 inflammasome over other inflammasome complexes such as NLRC4 and AIM2.[5] Studies have shown that while it potently inhibits NLRP3-mediated IL-1β release, it does not significantly affect IL-1β production triggered by activators of the NLRC4 or AIM2 inflammasomes.[5]
Q3: What are the most critical potential off-target effects to consider when using this compound?
While this compound is highly selective for NLRP3, researchers should be aware of potential off-target effects common to small molecule inhibitors. These include:
-
Inhibition of the upstream NF-κB "priming" pathway: A compound might appear to be a specific NLRP3 inhibitor but could be acting upstream by inhibiting the NF-κB signaling that is required to transcribe pro-IL-1β and NLRP3.[6]
-
General Cytotoxicity: At higher concentrations, this compound may induce cell death that is independent of its on-target NLRP3 inhibition. It is crucial to differentiate between the prevention of pyroptosis (an on-target effect) and off-target cytotoxicity.[6][7]
-
Kinase Inhibition: Small molecule inhibitors often have off-target effects on various protein kinases.[8] While specific kinome screening data for this compound is not widely published, this remains a theoretical possibility that should be considered in experiments where unexpected phenotypes are observed.
-
Interaction with other cellular targets: Although designed to avoid the hypoglycemic effects of its parent compound, glyburide, comprehensive screening against a wide range of receptors and channels is necessary to rule out all other potential interactions.
Q4: Is there any published kinome scan or broad off-target screening data for this compound?
Based on currently available public literature, a comprehensive kinome scan or broad panel off-target screening dataset for this compound has not been published. Therefore, it is recommended that researchers perform their own selectivity profiling, especially if unexpected experimental results are obtained.
On-Target Activity of this compound and Analogs
The following table summarizes the reported on-target inhibitory potency of this compound and some of its more potent analogs against NLRP3 inflammasome activation. This data is useful for determining appropriate experimental concentrations.
| Compound | Target | Assay System | IC50 (µM) |
| This compound | NLRP3 Inflammasome | LPS/ATP-stimulated J774A.1 cells (IL-1β release) | 3.25[1][5] |
| Analog 14 | NLRP3 Inflammasome | LPS/ATP-stimulated J774A.1 cells (IL-1β release) | 0.55[5] |
| Analog 17 | NLRP3 Inflammasome | LPS/ATP-stimulated J774A.1 cells (IL-1β release) | 0.42[5] |
Visualizing Signaling Pathways and Experimental Workflows
Caption: On-target action of this compound on the NLRP3 inflammasome pathway.
Caption: Workflow to investigate potential off-target effects of this compound.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action(s) | Expected Outcome |
| Inhibition of IL-1β is observed, but specificity to NLRP3 is uncertain. | Off-target inhibition of the upstream NF-κB "priming" signal. | 1. Pre-treat cells with this compound before LPS priming.2. Measure the secretion of other NF-κB-dependent cytokines like TNF-α or IL-6 via ELISA. | A specific NLRP3 inhibitor should not affect TNF-α or IL-6 levels. If these are also reduced, this compound may be acting on the priming pathway in your system.[6] |
| Off-target inhibition of other inflammasomes. | 1. Use specific activators for other inflammasomes. - For NLRC4 : Transfect cells with flagellin (B1172586). - For AIM2 : Transfect cells with poly(dA:dT).2. Measure IL-1β release in the presence of this compound. | A selective inhibitor like this compound should not significantly block IL-1β release induced by flagellin or poly(dA:dT).[5][9] | |
| High levels of cytotoxicity are observed at effective concentrations. | Off-target toxicity unrelated to NLRP3 inhibition. | 1. Perform a dose-response curve for cytotoxicity using an LDH release assay or a viability assay like CellTiter-Glo®.[6]2. Compare the cytotoxic concentration (CC50) with the effective concentration for NLRP3 inhibition (EC50). | A large window between the CC50 and EC50 indicates on-target activity is achievable without general toxicity. A small window suggests off-target cytotoxicity.[7] |
| Inconsistent results between experiments. | Variability in cell health or reagents. | 1. Use cells within a consistent and low passage number range.2. Ensure cell viability is >95% before starting experiments.3. Test new lots of reagents (e.g., LPS, ATP) to ensure consistent activity.[6]4. Confirm that this compound is fully solubilized before use. | Consistent and reproducible results. |
| Unexpected phenotype observed that is not explained by NLRP3 inhibition. | Inhibition of an unknown off-target protein (e.g., a kinase). | 1. Review the literature for the known signaling pathways that regulate your observed phenotype.2. If resources permit, perform a broad kinase screen (e.g., KINOMEscan) to identify potential off-target kinases.[6]3. Use a structurally unrelated NLRP3 inhibitor to see if the phenotype is replicated. | Identification of a potential off-target pathway responsible for the unexpected effects. |
Experimental Protocols
Protocol 1: Assessing Specificity Against NLRC4 and AIM2 Inflammasomes
Objective: To determine if this compound specifically inhibits the NLRP3 inflammasome or has off-target effects on NLRC4 or AIM2.
Methodology:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells at an appropriate density and prime with LPS (e.g., 200 ng/mL for 4 hours) to induce expression of pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the primed cells with a dose-range of this compound (e.g., 0.1 µM to 20 µM) or vehicle control for 30-60 minutes.
-
Selective Inflammasome Activation:
-
NLRP3 (Control): Add ATP (5 mM) or Nigericin (10 µM) and incubate for 1-2 hours.
-
NLRC4: Transfect the cells with flagellin (1 µg/mL) using a suitable transfection reagent (e.g., Lipofectamine) and incubate for 6-8 hours.[9]
-
AIM2: Transfect the cells with poly(dA:dT) (1 µg/mL) and incubate for 6-8 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.
-
Protocol 2: Evaluating Effects on the NF-κB Priming Pathway
Objective: To determine if this compound inhibits the upstream NF-κB signaling required for inflammasome priming.
Methodology:
-
Cell Culture: Plate BMDMs or other relevant immune cells.
-
Inhibitor Treatment: Pre-treat the cells with a dose-range of this compound or vehicle control for 30-60 minutes.
-
Priming Signal: Stimulate the cells with LPS (e.g., 200 ng/mL) for 4-6 hours. Note: Do not add a Signal 2 activator.
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of a purely NF-κB-dependent cytokine, such as TNF-α or IL-6, using an ELISA kit.
-
Protocol 3: General Cytotoxicity Assessment (LDH Release Assay)
Objective: To measure the potential for this compound to induce cell death through off-target mechanisms.
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., macrophages, epithelial cells) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a wide dose-range of this compound for a duration relevant to your primary experiments (e.g., 24 hours).
-
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Maximum Lysis Control: Cells treated with a lysis buffer (provided in most commercial kits) to determine 100% LDH release.
-
-
Assay Procedure:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant to a new plate.
-
Add the LDH reaction mixture from a commercial kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay) and incubate as per the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum lysis control.
-
References
- 1. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to prevent JC124 degradation in solution
Welcome to the technical support center for JC124. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, a potent and specific NLRP3 inflammasome inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][3] this compound exerts its anti-inflammatory and neuroprotective effects by inhibiting the formation and activation of the NLRP3 inflammasome.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the stability of this compound. Recommendations are summarized in the table below. It is highly advisable to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations are required. An example formulation involves dissolving this compound in DMSO to create a stock solution, which is then further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline, or corn oil.
Q4: I suspect my this compound solution is degrading. What are the common signs of degradation?
A4: Degradation of this compound can manifest as:
-
Reduced or inconsistent biological activity: You may observe a diminished or variable effect in your experiments compared to previous results with a fresh solution.
-
Precipitate formation: Degradation products may be less soluble than the parent compound, leading to the formation of a precipitate.
-
Changes in media color or pH: Significant degradation can sometimes lead to a shift in the pH of the culture medium, which might be indicated by the phenol (B47542) red indicator.
Q5: What are the likely degradation pathways for this compound?
A5: this compound is a benzenesulfonamide (B165840) derivative. The primary degradation pathway for this class of compounds in aqueous solution is hydrolysis of the sulfonamide bond, particularly under acidic conditions. This would break the molecule into a sulfonic acid and an amine. Other potential degradation pathways for small molecules in general include oxidation and photolysis (degradation due to light exposure).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause 1: Exceeded Aqueous Solubility.
-
Solution: Decrease the final concentration of this compound in your assay. You can determine the kinetic solubility of this compound in your specific buffer using the protocol provided in the "Experimental Protocols" section.
-
-
Possible Cause 2: Insufficient DMSO concentration.
-
Solution: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.
-
-
Possible Cause 3: pH of the buffer.
-
Solution: The solubility of compounds can be pH-dependent. Experiment with slight adjustments to your buffer's pH to find the optimal range for this compound's solubility.
-
-
Best Practice: Always prepare fresh dilutions of this compound for each experiment. Do not use a solution that has already precipitated.
Issue 2: Loss of this compound activity in cell culture medium over time.
-
Possible Cause 1: Chemical instability in the medium.
-
Solution: Components in the cell culture medium, such as certain amino acids or vitamins, could react with this compound, especially at 37°C.[4] To assess this, perform a stability check in a simpler buffer system (e.g., PBS) at 37°C.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Small molecules can adsorb to the surface of plastic plates and pipette tips. Use low-protein-binding plasticware to minimize this effect. Include a control without cells to assess non-specific binding.
-
-
Possible Cause 3: Cellular uptake.
-
Solution: If your compound appears to be disappearing from the medium without evidence of degradation products, it may be taken up by the cells. You can analyze cell lysates to determine the extent of cellular uptake.
-
-
Best Practice: For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Solvent | Temperature | Duration | Important Considerations |
| Solid (Powder) | N/A | -20°C | 12 Months | Protect from light and moisture. |
| Solid (Powder) | N/A | 4°C | 6 Months | For shorter-term storage. Protect from light and moisture. |
| Stock Solution | DMSO | -80°C | 6 Months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| Stock Solution | DMSO | -20°C | 1 Month | For shorter-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | Aqueous Buffer/Cell Culture Medium | Room Temp or 4°C | Not Recommended for Storage | Prepare fresh before each experiment and use the same day. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | A stock solution of 10 mM in DMSO is readily achievable. |
| In vivo formulation 1 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh. |
| In vivo formulation 2 | 2.08 mg/mL (suspended) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Prepare fresh. |
| In vivo formulation 3 | ≥ 2.08 mg/mL | 10% DMSO, 90% Corn oil. Prepare fresh. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of this compound in your specific aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader (optional)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small, consistent volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer in a 96-well plate. This will create a range of final this compound concentrations with a consistent final DMSO percentage.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Stability Assessment of this compound in Solution via HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your solution of interest (e.g., PBS, cell culture medium)
-
Incubator (e.g., 37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
Cold organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Centrifuge
-
HPLC vials
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer at the final working concentration.
-
Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent to precipitate proteins and halt degradation.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions for the desired duration (e.g., 24, 48, 72 hours).
-
Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) by HPLC.
-
The stability of this compound is determined by comparing the peak area of the this compound peak at each time point to the peak area at T=0.
-
The appearance of new peaks may indicate the formation of degradation products.
-
Mandatory Visualization
References
JC124 Technical Support Center: Interpreting Unexpected Results
Welcome to the JC124 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving the selective NLRP3 inflammasome inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibition of IL-1β release with this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cellular Priming: The NLRP3 inflammasome requires a priming signal (Signal 1) to upregulate NLRP3 and pro-IL-1β expression before it can be activated (Signal 2). Ensure your cells are adequately primed, typically with an agent like lipopolysaccharide (LPS).
-
NLRP3 Activation: Confirm that your experimental model utilizes a stimulus known to activate the NLRP3 inflammasome specifically. This compound is a selective inhibitor and will not affect other inflammasomes like NLRC4 or AIM2.[1][2]
-
This compound Concentration and Incubation Time: The optimal concentration and pre-incubation time for this compound may vary depending on the cell type and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your system.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and is not degraded. Prepare fresh solutions for each experiment.
Q2: My cells are showing signs of toxicity after this compound treatment. Is this expected?
A2: this compound is designed to be a specific inhibitor of the NLRP3 inflammasome and generally should not induce cytotoxicity at effective concentrations.[3][4] If you observe significant cell death, consider these possibilities:
-
High Concentration: You may be using a concentration of this compound that is too high. Perform a dose-response curve and assess cell viability at each concentration using a standard assay (e.g., LDH or MTT assay).
-
Off-Target Effects: While this compound is highly selective for NLRP3, off-target effects at very high concentrations cannot be entirely ruled out.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level in your cell culture media.
Q3: I see a decrease in IL-1β, but other inflammatory markers are unaffected. Is this compound not working properly?
A3: this compound specifically targets the NLRP3 inflammasome pathway.[5][6][7] This pathway is primarily responsible for the maturation and release of IL-1β and IL-18.[2][8] Other inflammatory pathways, such as the NF-κB pathway which leads to the production of cytokines like TNF-α, are upstream of inflammasome activation. This compound is not expected to directly inhibit these upstream pathways. Therefore, observing a specific reduction in IL-1β and IL-18 while other markers like TNF-α remain unchanged is consistent with the selective action of this compound.[8][9]
Q4: Can this compound affect pathways other than the NLRP3 inflammasome?
A4: this compound was developed through structural optimization of glyburide (B1671678) to be a selective NLRP3 inflammasome inhibitor.[8] Studies have shown that it does not significantly inhibit other inflammasomes like NLRC4 or AIM2.[1][2] While it directly interacts with the NLRP3 protein, it does so without affecting its ATPase activity, suggesting a distinct binding mechanism from other inhibitors like MCC950.[1][2][4] However, as with any small molecule inhibitor, the possibility of unknown off-target effects at high concentrations should be considered and evaluated experimentally if necessary.
Troubleshooting Guides
Problem: Inconsistent or No Inhibition of NLRP3 Inflammasome Activity
This table provides a structured approach to troubleshooting experiments where this compound does not produce the expected inhibitory effect.
| Potential Cause | Recommended Action |
| Inadequate Cell Priming (Signal 1) | Verify the concentration and incubation time of your priming agent (e.g., LPS). Confirm priming by measuring the expression of pro-IL-1β and NLRP3 via Western blot or qPCR. |
| Suboptimal NLRP3 Activation (Signal 2) | Ensure you are using a known NLRP3 activator (e.g., ATP, nigericin, MSU crystals). Titrate the activator to find the optimal concentration that gives a robust signal without causing excessive, non-specific cell death. |
| Incorrect this compound Concentration | Perform a dose-response curve with this compound to determine the IC50 in your specific cell type and experimental setup. Start with a broad range of concentrations. |
| Timing of this compound Treatment | Optimize the pre-incubation time of this compound before adding the Signal 2 activator. A typical pre-incubation time is 30-60 minutes. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of the compound according to the manufacturer's instructions. |
| Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at an appropriate density. Over-confluent or stressed cells can lead to spontaneous inflammasome activation. |
Problem: Unexpected Cytotoxicity
This table outlines steps to take if you observe unexpected cell death with this compound treatment.
| Potential Cause | Recommended Action |
| This compound Concentration Too High | Perform a cell viability assay (e.g., LDH, MTT, or live/dead staining) with a range of this compound concentrations in the absence of priming and activation signals. |
| Solvent Toxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used for this compound to rule out solvent-induced toxicity. The final DMSO concentration should typically be below 0.5%. |
| Contamination | Routinely check cell cultures for microbial contamination (e.g., mycoplasma), which can induce cell stress and death. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details a typical workflow for assessing this compound's inhibitory effect on the NLRP3 inflammasome in macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)
-
Cell culture medium
-
LPS (Lipopolysaccharide)
-
This compound
-
NLRP3 activator (e.g., ATP or Nigericin)
-
ELISA kit for IL-1β
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Plate macrophages at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Stimulate the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour).
-
Sample Collection:
-
Collect the cell culture supernatant to measure secreted IL-1β by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of pro-IL-1β, cleaved caspase-1, and NLRP3.
-
Protocol 2: Western Blot for Inflammasome Components
Procedure:
-
Prepare cell lysates as described in Protocol 1.
-
Determine protein concentration using a standard protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, caspase-1 (to detect both pro- and cleaved forms), and IL-1β (pro-form) overnight at 4°C. Include a loading control antibody (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Processes
To aid in understanding and troubleshooting, the following diagrams illustrate the this compound mechanism of action and a typical experimental workflow.
Caption: Mechanism of this compound in the NLRP3 inflammasome pathway.
Caption: Logical workflow for troubleshooting lack of this compound efficacy.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
JC124 stability testing and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage conditions of JC124, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For optimal stability, this compound powder should be stored under the following conditions:
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in newly opened, anhydrous DMSO. For in vivo experiments, various solvent systems can be used.
-
Stock Solution Storage:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month[1]
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q3: What solvents can be used to prepare this compound for in vivo administration?
Several solvent formulations have been used for in vivo studies. The choice of solvent will depend on the specific experimental requirements. Here are some examples:
| Protocol | Solvent Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.43 mM) | Results in a clear solution.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (5.43 mM) | Results in a suspended solution; may require sonication.[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.43 mM) | Results in a clear solution.[1] |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Troubleshooting Guide
Issue 1: I am observing high variability in my in vitro assay results.
High variability in in vitro assays can stem from several factors related to compound stability and handling.
References
Technical Support Center: JC124 Dosage Adjustment for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting JC124 dosage for different animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis. This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the activation of the NLRP3 inflammasome.
Q2: What are the reported effective doses of this compound in common animal models?
A2: this compound has been primarily studied in mouse and rat models for various conditions, including Alzheimer's disease, traumatic brain injury, and epilepsy. Reported effective doses are summarized in the table below.
Q3: Is this compound orally bioavailable?
Q4: Can this compound be administered via intraperitoneal (i.p.) injection?
A4: Yes, several studies have successfully used intraperitoneal injection to administer this compound in both mice and rats.[3][4] This route of administration has been shown to be effective in delivering the compound and eliciting its therapeutic effects.
Q5: Does this compound cross the blood-brain barrier (BBB)?
A5: Yes, this compound has been shown to be a blood-brain barrier penetrant compound.[3][5] This property makes it a promising therapeutic candidate for neurological diseases where targeting neuroinflammation is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of therapeutic effect at a previously reported dose. | 1. Incorrect dosage calculation or administration. 2. Animal strain or model differences. 3. Compound degradation. | 1. Double-check all calculations and ensure proper administration technique (e.g., correct gavage procedure, proper i.p. injection site). 2. Different strains or disease models may have varying sensitivities to NLRP3 inhibition. Consider performing a dose-response study (e.g., 25, 50, 100 mg/kg) to determine the optimal dose for your specific model. 3. Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | 1. Dose is too high for the specific animal model or strain. 2. Vehicle toxicity. 3. Off-target effects (unlikely given its reported selectivity, but possible at high doses). | 1. Reduce the dosage. If a No-Observed-Adverse-Effect-Level (NOAEL) is not known, start with a lower dose and escalate. Monitor animals closely for any signs of toxicity. 2. Run a vehicle-only control group to rule out any adverse effects from the vehicle. Consider alternative, well-tolerated vehicles. 3. If toxicity persists even at lower effective doses, consider investigating potential off-target effects or consult with a toxicologist. |
| Variability in experimental results between animals. | 1. Inconsistent administration. 2. Biological variability. | 1. Ensure consistent timing of administration and that each animal receives the full intended dose. 2. Increase the number of animals per group to improve statistical power and account for biological variability. |
| Difficulty dissolving this compound. | 1. Inappropriate solvent. | This compound has been successfully dissolved in a mixture of DMSO and corn oil for oral administration. For intraperitoneal injection, a solution in 10% DMSO in saline and PEG has been used.[4] Always consult the manufacturer's datasheet for recommended solvents. |
Data Presentation: Reported this compound Dosages in Animal Models
| Animal Model | Disease/Condition | Dose | Route of Administration | Frequency | Duration | Reference |
| Mouse (APP/PS1) | Alzheimer's Disease | 50 mg/kg and 100 mg/kg | Oral gavage | Daily (5 days/week) | 3 months | [1][2] |
| Mouse (TgCRND8) | Alzheimer's Disease | 50 mg/kg | Intraperitoneal (i.p.) | Daily | 1 month | [3] |
| Mouse (KA-induced) | Epilepsy | 50 mg/kg | Intraperitoneal (i.p.) | Daily | 28 days | [4] |
| Rat | Traumatic Brain Injury | Not specified in readily available abstracts | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Preparation of this compound Solution:
-
Based on a reported study, dissolve this compound in a vehicle of 2% DMSO in corn oil.
-
Calculate the required concentration based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice. The final volume for oral gavage in mice is typically 5-10 ml/kg.
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare the solution fresh before each administration.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse.
-
Use a proper-sized, blunt-ended gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Preparation of this compound Solution:
-
Based on a reported study, dissolve this compound in a vehicle of 10% DMSO in saline and PEG.
-
Calculate the required concentration based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice. The injection volume for i.p. administration in mice is typically 10 ml/kg.
-
Ensure the solution is sterile by filtering it through a 0.22 µm syringe filter.
-
-
Animal Handling and Administration:
-
Properly restrain the mouse, exposing the lower abdominal quadrants.
-
Use a sterile 25-27 gauge needle.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn back before injecting the solution.
-
Allometric Scaling Guide for Dose Extrapolation
Allometric scaling is a method used to estimate an equivalent dose of a drug between different animal species based on their body surface area. This is often more accurate than scaling based on body weight alone.
Human Equivalent Dose (HED) Calculation:
The FDA provides conversion factors to estimate the HED from animal doses.
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor.
Animal to Animal Dose Conversion:
To convert a dose from Animal 1 to Animal 2:
Dose Animal 2 (mg/kg) = Dose Animal 1 (mg/kg) x (Km Animal 1 / Km Animal 2)
Km Values for Common Laboratory Animals:
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Non-human Primate | 3 | 12 |
| Human | 60 | 37 |
Example Calculation: To convert a 50 mg/kg mouse dose to a rat equivalent dose:
Dose Rat (mg/kg) = 50 mg/kg (Mouse) x (3 / 6) = 25 mg/kg
Important Considerations:
-
Allometric scaling provides an estimated starting dose. The optimal dose should be determined empirically through dose-response studies in the new animal model.
-
This method does not account for potential species-specific differences in drug metabolism, target receptor affinity, or disease pathology.
Mandatory Visualizations
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.
Caption: Workflow for determining the optimal this compound dosage.
References
- 1. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome inhibitor ameliorates amyloid pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JC124 Toxicity Assessment in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the toxicity of JC124, a selective NLRP3 inflammasome inhibitor, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the production of pro-inflammatory cytokines IL-1β and IL-18 and can lead to a form of inflammatory cell death called pyroptosis. This compound prevents the assembly and activation of the NLRP3 inflammasome complex.[2][3]
Q2: In which primary cell types can I assess this compound toxicity?
A2: this compound's effects are most relevant in primary cells that express a functional NLRP3 inflammasome. This includes various immune cells such as primary human peripheral blood mononuclear cells (PBMCs), and mouse bone marrow-derived macrophages (BMDMs).[4][5] It has also been studied in human induced pluripotent stem cell (hiPSC)-derived neurons.[6] The choice of primary cell type should be guided by the specific research question and the target organ of interest.
Q3: What is a typical effective concentration range for this compound in primary cell cultures?
A3: The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your system. As a starting point, concentrations ranging from 0.1 µM to 30 µM have been used in studies with hiPSC-derived neurons.[6] One study reported an IC50 of 3.25 µM for the inhibition of IL-1β release in LPS/ATP-stimulated J774A.1 cells, a macrophage-like cell line.[1]
Q4: How can I be sure that the observed cytotoxicity is specific to this compound's action on the NLRP3 inflammasome?
A4: To determine the specificity of this compound's effects, consider the following controls:
-
Use NLRP3 knockout cells: Test this compound in primary cells derived from NLRP3 knockout mice. The absence of cytotoxic effects in these cells would suggest specificity.[5]
-
Assess other inflammasomes: Evaluate whether this compound affects the activation of other inflammasomes, such as NLRC4 or AIM2, to ensure it is not a broad inflammasome inhibitor.[5]
-
General cellular health markers: Use cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity) to get a comprehensive view of cellular health.
Troubleshooting Guides
Issue 1: High background cytotoxicity in vehicle control
-
Possible Cause: Primary cells are stressed or unhealthy.
-
Solution: Handle primary cells with extreme care, ensure optimal culture conditions, and use low-passage cells.[5]
-
-
Possible Cause: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure the final concentration of the solvent in the culture medium is low and non-toxic to the cells (typically ≤ 0.1%). Run a vehicle-only control to assess baseline toxicity.[5]
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly test your cell cultures for mycoplasma and practice strict aseptic techniques to prevent bacterial or fungal contamination.[5]
-
Issue 2: Inconsistent or non-reproducible results between experiments
-
Possible Cause: Variability in primary cell isolation and culture.
-
Solution: Standardize your primary cell isolation protocol and use cells within a consistent and narrow passage range.
-
-
Possible Cause: Inaccurate pipetting or uneven cell seeding.
-
Solution: Use calibrated pipettes and ensure a homogeneous cell suspension before seeding. To minimize the "edge effect" in 96-well plates, consider not using the outer wells or filling them with sterile PBS.[5]
-
-
Possible Cause: Degradation of this compound.
Issue 3: No or low inhibition of NLRP3 activation by this compound
-
Possible Cause: Inefficient priming (Signal 1) or activation (Signal 2) of the NLRP3 inflammasome.
-
Solution: Optimize the concentration and incubation time for your priming agent (e.g., LPS) and your activating agent (e.g., ATP or nigericin). Use fresh, validated reagents.[7]
-
-
Possible Cause: The chosen primary cell type does not have a functional NLRP3 inflammasome.
-
Solution: Confirm that your primary cells express all the necessary components of the NLRP3 inflammasome. Consider using a positive control cell type known to have a robust NLRP3 response, such as BMDMs.[7]
-
-
Possible Cause: Incorrect timing of this compound addition.
-
Solution: Typically, the inhibitor should be added after the priming step but before the activation signal to specifically target inflammasome assembly and activation.[7]
-
Quantitative Data Summary
| Compound | Cell Type | Parameter Measured | Value | Reference |
| This compound | J774A.1 (macrophage-like) | IC50 for IL-1β release | 3.25 µM | [1] |
| This compound | hiPSC-derived neurons | Effective concentration range | 0.1 - 30 µM | [6] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the 96-well plate at approximately 250 x g for 5-10 minutes to pellet the cells.[10] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate without disturbing the cell layer.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[10]
-
Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[11]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in this compound-treated wells to the spontaneous release (untreated cells) and maximum release (cells lysed with a detergent provided in the kit) controls.
Protocol 3: Live/Dead Cell Staining for Visualization
This protocol allows for the direct visualization of live and dead cells using fluorescence microscopy.
Materials:
-
Primary cells cultured on coverslips or in imaging-compatible plates
-
This compound
-
Live/Dead cell imaging kit (containing a green fluorescent dye for live cells, e.g., Calcein AM, and a red fluorescent dye for dead cells, e.g., Ethidium Homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Culture and treat primary cells with this compound as described in the previous protocols.
-
Staining: Prepare the staining solution containing the live and dead cell stains according to the manufacturer's protocol. Remove the culture medium and gently wash the cells with PBS. Add the staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, as recommended by the manufacturer, protected from light.[12]
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filters for the green and red fluorescent dyes. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: The percentage of live and dead cells can be quantified using image analysis software.
Visualizations
Caption: Experimental workflow for this compound toxicity assessment.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: Troubleshooting decision tree for this compound toxicity assays.
References
- 1. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to JC124 and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to pathogens and cellular damage.[1][2] Its activation, a two-step process involving priming and a secondary stimulus, leads to the assembly of a multi-protein complex that activates caspase-1.[3][4] This, in turn, results in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[3][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[2][6]
This guide provides an objective comparison of JC124 with other notable NLRP3 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Overview of Featured NLRP3 Inhibitors
This compound: A potent and selective small molecule inhibitor of the NLRP3 inflammasome.[7][8] Developed through the structural optimization of glyburide, this compound was designed to eliminate hypoglycemic effects.[6] It has demonstrated anti-inflammatory and neuroprotective effects in various preclinical models, including models of Alzheimer's disease, traumatic brain injury, and epilepsy.[8][9][10] Studies have shown that this compound can directly bind to the human NLRP3 protein, inhibiting inflammasome formation and subsequent cytokine release.[10]
MCC950: A well-characterized, potent, and highly selective diaryl sulfonylurea-containing NLRP3 inhibitor.[5][11][12] MCC950 directly targets the NACHT domain of NLRP3, preventing its oligomerization and the subsequent inflammasome assembly.[5][13] It is widely used as a tool compound in preclinical research and has shown efficacy in numerous models of NLRP3-driven diseases, such as cryopyrin-associated periodic syndromes (CAPS) and multiple sclerosis.[13][14]
Dapansutrile (B1669814) (OLT1177): An orally active and selective β-sulfonyl nitrile compound that specifically inhibits the NLRP3 inflammasome.[15][16] Its mechanism involves targeting the ATPase activity of NLRP3, which is essential for inflammasome activation, thereby blocking the release of IL-1β and IL-18.[15][17] Dapansutrile has been evaluated in clinical trials and has shown promise for treating conditions like acute gout and osteoarthritis.[15][18]
Inzomelid (Emlenoflast): A potent, selective, and brain-penetrant NLRP3 inflammasome inhibitor.[19][20][21] Developed for treating debilitating inflammatory diseases, particularly those affecting the central nervous system, Inzomelid is orally available.[21][22] Preclinical studies in models of Parkinson's disease have shown its ability to mitigate neuroinflammation and neurodegeneration, and it has also shown positive preliminary results in patients with CAPS.[21][22]
Quantitative Performance Comparison
The following table summarizes key quantitative data for this compound and other selected NLRP3 inhibitors based on published experimental results.
| Inhibitor | Target | IC50 Value | Cell Type | Assay Conditions | Selectivity | Reference(s) |
| This compound | NLRP3 | 3.25 µM | J774A.1 (murine macrophage) | LPS/ATP stimulation, IL-1β release | Selective for NLRP3 | [7] |
| MCC950 | NLRP3 | 7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS/ATP stimulation, IL-1β release | NLRP3 vs. AIM2, NLRC4, NLRP1 | [11][13][14] |
| 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | LPS/ATP stimulation, IL-1β release | [11][13] | |||
| Dapansutrile | NLRP3 | Potent inhibitor (specific IC50 not cited) | Human macrophages | Not specified | NLRP3 vs. AIM2, NLRC4 | [15][18] |
| Inzomelid | NLRP3 | <100 nM | Not specified | Not specified | Selective for NLRP3 | [20] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function; lower values indicate higher potency.[23]
Signaling Pathways and Experimental Workflows
To understand the context of NLRP3 inhibition, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for evaluating inhibitors.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dapansutrile - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. dapansutrile | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. ard.bmj.com [ard.bmj.com]
- 19. alzforum.org [alzforum.org]
- 20. Emlenoflast (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 21. Inzomelid completes Phase I studies | Forbion [forbion.com]
- 22. pulsus.com [pulsus.com]
- 23. IC50 - Wikipedia [en.wikipedia.org]
JC124 vs. MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibitors in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroinflammatory research, the targeted inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has emerged as a promising therapeutic strategy. This multiprotein complex is a key driver of inflammation in a host of neurodegenerative diseases and acute neurological injuries. Among the arsenal (B13267) of small molecule inhibitors, JC124 and MCC950 have garnered significant attention. This guide provides an objective comparison of their performance in preclinical neuroinflammation models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: Targeting the Core of Neuroinflammation
Both this compound and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, a central player in the innate immune response.[1][2] Its activation triggers a cascade resulting in the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, leading to inflammatory cell death (pyroptosis).[3][4]
MCC950 is a well-characterized diaryl sulfonylurea-containing compound that directly targets the NLRP3 protein.[3] It specifically binds to the Walker B motif within the NACHT domain of NLRP3, which is essential for its ATPase activity.[3] By preventing ATP hydrolysis, MCC950 locks NLRP3 in an inactive conformation, thereby inhibiting its oligomerization and the subsequent assembly of the entire inflammasome complex.[3]
This compound is a novel small molecule inhibitor designed to selectively block the formation of the NLRP3 inflammasome.[5][6] It has been shown to effectively inhibit the activation of caspase-1 and the subsequent production of IL-1β both in vitro and in vivo.[5] While its precise binding site on the NLRP3 protein is not as extensively characterized as that of MCC950, studies have demonstrated its ability to abolish the injury-induced activation of NLRP3.[7]
Performance in Neuroinflammation Models: A Data-Driven Comparison
While direct head-to-head studies are limited, a comparative analysis of data from various preclinical models provides valuable insights into the efficacy of this compound and MCC950.
Traumatic Brain Injury (TBI)
| Parameter | Model | This compound | MCC950 | Reference |
| NLRP3 Expression | Rat CCI | ↓ (Completely blocked injury-enhanced expression) | Not Reported | [7] |
| ASC Expression | Rat CCI | ↓ (Completely blocked injury-enhanced expression) | Transient effect | [1][7] |
| Caspase-1 (cleaved) | Not Reported | Not Reported | ↓ (Efficiently repressed) | [1] |
| IL-1β | Not Reported | Not Reported | ↓ (Efficiently repressed) | [1] |
| Neurological Severity Score | Not Reported | Not Reported | ↓ (Significant improvement at 72h) | [5] |
| Brain Water Content (Edema) | Not Reported | Not Reported | ↓ (Trend towards decrease) | [5] |
Note: Data for this compound and MCC950 in TBI models were obtained from separate studies and are not from a direct comparative experiment.
Alzheimer's Disease (AD)
| Parameter | Model | This compound | MCC950 | Reference |
| Amyloid-β (Aβ) Load | APP/PS1 Mice | ↓ (Significantly decreased) | ↓ (Reduced Aβ accumulation) | [2][8] |
| Cognitive Function | APP/PS1 Mice | ↑ (Improved) | ↑ (Improved) | [2][8] |
| Caspase-1 Activation | Not Reported | Not Reported | ↓ (Inhibited in microglia) | [2] |
| IL-1β Release | Not Reported | Not Reported | ↓ (Inhibited in microglia) | [2] |
Note: Data for this compound and MCC950 in AD models were obtained from separate studies and are not from a direct comparative experiment.
Spinal Cord Injury (SCI)
| Parameter | Model | This compound | MCC950 | Reference |
| Functional Recovery | Not Reported | Not Reported | ↑ (Improved neuronal functional recovery) | [9][10] |
| Neuronal Apoptosis | Not Reported | Not Reported | ↓ (Fewer apoptotic neurons) | [9] |
| Inflammasome Assembly | Not Reported | Not Reported | ↓ (Blocked NLRP3-ASC and NLRP3-Caspase-1 complexes) | [10] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-18) | Not Reported | Not Reported | ↓ (Reduced release) | [10] |
Note: Data for MCC950 in SCI models is presented. Comparable quantitative data for this compound in a similar model was not available in the reviewed literature.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the cited studies to assess the efficacy of this compound and MCC950.
In Vivo Neuroinflammation Models
-
Traumatic Brain Injury (CCI Model): Anesthetized rodents are subjected to a controlled cortical impact to induce a focal brain injury. Post-injury, animals are treated with the inhibitor (e.g., this compound or MCC950) or vehicle. Behavioral tests (e.g., Neurological Severity Score) are performed to assess functional outcomes. Brain tissue is collected at specified time points for analysis of edema (brain water content) and protein expression of inflammasome components (NLRP3, ASC, Caspase-1) and inflammatory cytokines (IL-1β) via Western blotting or ELISA.[1][5][7]
-
Alzheimer's Disease (APP/PS1 Transgenic Mice): These mice, which genetically model key aspects of AD pathology, are treated with the inhibitor or vehicle over a specified period. Cognitive function is assessed using behavioral tasks such as the Morris water maze. Brain tissue is analyzed for amyloid-β plaque deposition via immunohistochemistry and for markers of neuroinflammation (e.g., microglial activation, cytokine levels).[2][8]
-
Spinal Cord Injury (Contusion/Weight-Drop Model): A surgical procedure is performed to expose the spinal cord of anesthetized rodents, followed by a controlled contusion or weight-drop to induce injury. Animals receive the inhibitor or vehicle, and functional recovery is monitored over time using scoring systems like the Basso Mouse Scale (BMS). Spinal cord tissue is collected for histological analysis to assess neuronal damage, apoptosis (TUNEL staining), and inflammation.[9][10]
In Vitro NLRP3 Inflammasome Inhibition Assay
-
Cell Culture: Primary microglia, astrocytes, or bone marrow-derived macrophages (BMDMs) are cultured.[11]
-
Priming (Signal 1): Cells are treated with a priming agent, typically lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β.[12]
-
Inhibitor Treatment: The cells are pre-incubated with varying concentrations of the test inhibitor (this compound or MCC950) or vehicle.
-
Activation (Signal 2): The NLRP3 inflammasome is activated using a second stimulus, such as ATP or nigericin.[12]
-
Endpoint Analysis: The cell culture supernatant is collected to measure the levels of secreted IL-1β and IL-18 using ELISA. Cell lysates can be used to assess the activation of caspase-1 via Western blotting.[11]
Conclusion
Both this compound and MCC950 demonstrate significant promise as inhibitors of the NLRP3 inflammasome for the potential treatment of neuroinflammatory conditions. The available data indicates that both compounds effectively reduce key markers of neuroinflammation and improve functional outcomes in preclinical models of TBI and AD. MCC950 is more extensively characterized in the scientific literature, with a well-defined mechanism of action and a broader range of studies across different neuroinflammatory models, including SCI. This compound, a newer compound, has shown potent and specific inhibition of NLRP3 activation, particularly in TBI models.
The choice between these inhibitors for research purposes may depend on the specific experimental context, the desired level of mechanistic detail, and the availability of the compounds. For researchers aiming to build upon a wealth of existing data, MCC950 offers a robust foundation. For those exploring novel and potent inhibitors, this compound presents a compelling alternative. Ultimately, further head-to-head comparative studies are warranted to definitively delineate the relative efficacy and potential therapeutic advantages of each compound in various neuroinflammatory settings.
References
- 1. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
JC124: A Comparative Analysis of a Selective NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JC124's Performance Against Alternative NLRP3 Inflammasome Inhibitors, Supported by Experimental Data.
This compound is a selective, small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Developed through the structural optimization of the sulfonylurea drug glyburide, this compound was designed to eliminate the hypoglycemic effects of its parent compound while retaining potent anti-inflammatory properties.[1] This guide provides a comprehensive comparison of this compound with other well-characterized NLRP3 inhibitors, presenting available quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways.
Performance and Potency: A Quantitative Comparison
This compound has been demonstrated to selectively inhibit the NLRP3 inflammasome. The primary measure of its efficacy is the half-maximal inhibitory concentration (IC50) for the release of interleukin-1β (IL-1β), a key pro-inflammatory cytokine produced downstream of NLRP3 activation. In lipopolysaccharide (LPS) and ATP-stimulated J774A.1 macrophage-like cells, this compound inhibits IL-1β release with an IC50 of 3.25 µM.
For a comprehensive evaluation, it is crucial to compare the potency of this compound with other known NLRP3 inhibitors. The following table summarizes the reported IC50 values for this compound and several alternative compounds. It is important to note that direct comparisons of IC50 values should be made with caution, as they can vary depending on the specific cell type, activation stimuli, and assay conditions used in different studies.
| Inhibitor | Target | IC50 (IL-1β Release) | Cell Type | Activator(s) |
| This compound | NLRP3 | 3.25 µM | J774A.1 | LPS + ATP |
| MCC950 | NLRP3 | ~7.5 nM | BMDMs | LPS + ATP |
| OLT1177 (Dapansutrile) | NLRP3 | ~1 nM | J774A.1 | Not Specified |
| CY-09 | NLRP3 | ~6 µM | BMDMs | Not Specified |
| Glyburide | NLRP3 | High µM range | Various | Various |
BMDMs: Bone Marrow-Derived Macrophages
As the data indicates, while this compound is an effective inhibitor of the NLRP3 inflammasome, other compounds such as MCC950 and OLT1177 exhibit significantly higher potency with IC50 values in the nanomolar range.
Selectivity Profile: Cross-Reactivity with Other Inflammasomes
Mechanism of Action and Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) such as LPS, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, or "activation," can be triggered by a variety of stimuli, including ATP, crystalline structures, and pore-forming toxins. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to a potent inflammatory response.
This compound exerts its inhibitory effect by directly binding to the NLRP3 protein, which in turn blocks the assembly of the inflammasome complex. This prevents the activation of caspase-1 and the subsequent release of IL-1β and IL-18. A photoaffinity labeling probe experiment has indicated that this compound directly targets the NLRP3 inflammasome complex without altering its ATPase activity.
Caption: The NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Experimental Protocols
To ensure the reproducibility and accurate comparison of data, detailed experimental protocols are essential. The following is a generalized methodology for assessing the inhibitory activity of compounds on the NLRP3 inflammasome.
In Vitro NLRP3 Inflammasome Inhibition Assay
This cell-based assay is a primary method for quantifying the inhibitory activity of compounds on the NLRP3 inflammasome by measuring the release of IL-1β.
1. Cell Culture and Priming:
-
Murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1 or THP-1) are cultured in appropriate media.
-
For priming (Signal 1), cells are treated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
Following priming, the cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a defined time (e.g., 30-60 minutes).
3. Inflammasome Activation:
-
The NLRP3 inflammasome is then activated (Signal 2) by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for a short duration (e.g., 30-60 minutes).
4. Measurement of IL-1β Release:
-
The cell culture supernatants are collected.
-
The concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
The percentage of IL-1β inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A generalized experimental workflow for an in vitro NLRP3 inflammasome inhibition assay.
Conclusion
This compound is a valuable research tool for studying the role of the NLRP3 inflammasome in various disease models, offering a selective inhibitory profile without the confounding hypoglycemic effects of its predecessor, glyburide. While it demonstrates effective inhibition of the NLRP3 inflammasome, its potency is notably lower than some other well-established inhibitors like MCC950 and OLT1177. The choice of an appropriate NLRP3 inhibitor will depend on the specific requirements of the research, including the desired potency, the experimental model, and the need to avoid off-target effects. Further studies providing a direct, head-to-head comparison of this compound with other inhibitors under identical conditions and a more detailed quantitative analysis of its cross-reactivity against other inflammasomes would provide a more complete understanding of its performance profile.
References
Independent Validation of JC124's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of JC124 with other NLRP3 inflammasome inhibitors, supported by experimental data from preclinical studies. The information is intended to assist researchers in evaluating potential therapeutic agents for neurodegenerative and neurological disorders.
Introduction
This compound is a novel, specific inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1] Activation of the NLRP3 inflammasome is a key process in neuroinflammation, contributing to the pathophysiology of various neurological conditions, including epilepsy, Alzheimer's disease, and traumatic brain injury.[1][2] this compound exerts its neuroprotective effects by directly targeting and inhibiting the NLRP3 protein, thereby suppressing the downstream inflammatory cascade. This guide compares the efficacy of this compound with other compounds known to inhibit the NLRP3 inflammasome: MCC950, CY-09, Curcumin, and Amentoflavone (B1664850).
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from studies evaluating this compound and alternative compounds in two key preclinical models: the kainic acid-induced epilepsy model and the APP/PS1 transgenic mouse model of Alzheimer's disease.
Kainic Acid-Induced Epilepsy Model
This model is widely used to study temporal lobe epilepsy, characterized by seizures and hippocampal neuronal loss.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | C57BL/6J Mice | 50 mg/kg, i.p., daily for 28 days | - Significantly reduced spontaneous recurrent seizures.- Improved performance in the Morris water maze (reduced escape latency).- Decreased neuronal loss in the hippocampus.- Significantly reduced protein levels of NLRP3, ASC, cleaved Caspase-1, and IL-1β in the hippocampus. | [1][3][4] |
| MCC950 | C57BL/6J Mice | 10 mg/kg, i.p. | - Decreased seizure severity and duration.- Ameliorated neuronal damage in the hippocampus (CA1, CA3, and DG regions).- Inhibited the activation of NLRP3 inflammasome components and IL-1β. | [5][6] |
| Curcumin | Sprague Dawley Rats | 100 mg/kg, i.p. | - Improved performance in the Morris water maze.- Reduced expression of NLRP3 and IL-1β in the hippocampus.- Decreased neuronal loss in the hippocampus. | [7][8] |
| Amentoflavone | Mice | 25 mg/kg, intragastrically for 3 days | - Prevented pilocarpine-induced seizures (a similar epilepsy model).- Suppressed NF-κB activation and expression.- Diminished loss and apoptosis of hippocampal neurons. | [9] |
APP/PS1 Mouse Model of Alzheimer's Disease
This transgenic mouse model develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of Alzheimer's disease pathology.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | APP/PS1 Mice | Oral administration for 3 months | - Significantly decreased Aβ accumulation.- Improved cognitive function in fear memory tasks.- Reduced neuroinflammation and astrogliosis.- Enhanced synaptic plasticity and neurogenesis. | [2] |
| MCC950 | APP/PS1 Mice | Not specified | - Reduced Aβ accumulation.- Improved cognitive function. | [10] |
| CY-09 | 3xTg-AD Mice | Not specified | - Restored cerebral glucose metabolism.- Improved cognitive impairment. | [11] |
| Curcumin | APP/PS1 Mice | 150 mg/kg, i.p., for 4 weeks | - Alleviated spatial memory deficits in the Morris water maze.- Reduced activation of microglia and astrocytes. | [12] |
| Amentoflavone | Rat model of AD (Aβ injection) | Not specified | - Attenuated Aβ-induced deficits in neurological functions.- Reduced neuronal cell death and apoptosis in the hippocampus. | [13] |
Signaling Pathways and Mechanisms of Action
This compound and the compared alternatives primarily exert their neuroprotective effects by inhibiting the NLRP3 inflammasome pathway. The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome and the points of inhibition.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative data tables.
Kainic Acid-Induced Epilepsy Mouse Model
Objective: To induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking temporal lobe epilepsy.
Protocol:
-
Animal Model: Adult male C57BL/6J mice are typically used.
-
Stereotaxic Surgery: Mice are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the hippocampus.
-
Kainic Acid Injection: A solution of kainic acid (e.g., 20 mM in sterile saline) is injected unilaterally into the dorsal hippocampus.[10]
-
Seizure Monitoring: Animals are monitored for behavioral seizures and/or by electroencephalography (EEG) to confirm the induction of status epilepticus.
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics and hydration.
-
Drug Administration: this compound or other compounds are administered according to the study design (e.g., daily intraperitoneal injections).
-
Behavioral and Histological Analysis: Following the treatment period, cognitive function is assessed (e.g., Morris water maze), and brain tissue is collected for histological (e.g., Nissl staining for neuronal loss) and biochemical (e.g., Western blot) analysis.[1]
Caption: Experimental workflow for the kainic acid-induced epilepsy model.
Western Blot for NLRP3 Inflammasome Components
Objective: To quantify the protein levels of NLRP3, ASC, Caspase-1, and IL-1β in brain tissue.
Protocol:
-
Tissue Homogenization: Hippocampal tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for NLRP3, ASC, cleaved Caspase-1, and IL-1β.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Morris Water Maze
Objective: To assess spatial learning and memory in mouse models of neurological disorders.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.
-
Acquisition Phase: Mice are trained over several days (e.g., 5 consecutive days) with multiple trials per day. In each trial, the mouse is placed in the pool from a different starting position and allowed to find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located and the number of crossings over the former platform location are recorded.
-
Data Analysis: Escape latency during the acquisition phase and performance in the probe trial are analyzed to assess learning and memory.
Conclusion
The available preclinical data strongly support the neuroprotective effects of this compound in models of epilepsy and Alzheimer's disease. Its mechanism of action through the specific inhibition of the NLRP3 inflammasome is well-documented. While other compounds such as MCC950, CY-09, curcumin, and amentoflavone also show promise in targeting neuroinflammation, direct comparative studies with this compound using standardized protocols are limited. The data presented in this guide suggest that this compound is a potent and effective neuroprotective agent with a clear mechanism of action. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of these NLRP3 inflammasome inhibitors.
References
- 1. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecular NLRP3 inflammasome inhibitor alleviates neuroinflammatory response following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. MCC950 alleviates seizure severity and angiogenesis by inhibiting NLRP3/ IL-1β signaling pathway-mediated pyroptosis in mouse model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin Reduces Neuronal Loss and Inhibits the NLRP3 Inflammasome Activation in an Epileptic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin Reduces Neuronal Loss and Inhibits the NLRP3 Inflammasome Activation in an Epileptic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting the NLRP3 inflammasome with MCC950 promotes non-phlogistic clearance of amyloid-β and cognitive function in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin Attenuates Beta-Amyloid-Induced Neuroinflammation via Activation of Peroxisome Proliferator-Activated Receptor-Gamma Function in a Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amentoflavone Ameliorates Aβ1-42-Induced Memory Deficits and Oxidative Stress in Cellular and Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of JC124: A Guide to Control Experiments for NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JC124, a selective NLRP3 inflammasome inhibitor, with other commonly used experimental controls and alternative treatments. The data presented here is intended to assist researchers in designing robust experiments to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Introduction to this compound and the NLRP3 Inflammasome
This compound is a small molecule inhibitor that specifically targets the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases, including neurodegenerative disorders like Alzheimer's disease, traumatic brain injury (TBI), and metabolic diseases.[1][3][4] this compound exerts its anti-inflammatory effects by inhibiting the assembly and activation of the NLRP3 inflammasome, which in turn reduces the production of pro-inflammatory cytokines IL-1β and IL-18.[5][6]
Effective evaluation of this compound's therapeutic potential necessitates rigorous experimental design, including the use of appropriate controls and comparison with alternative inhibitors. This guide outlines key in vitro and in vivo experiments and provides comparative data for this compound against the well-established NLRP3 inhibitor MCC950 and the NF-κB inhibitor BAY 11-7082, which targets a key upstream signaling pathway of NLRP3 activation.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its comparators in relevant in vitro assays. It is important to note that IC50 values can vary depending on the cell type, stimulus, and specific assay conditions.
| Compound | Target | Assay | Cell Type | IC50 | Reference |
| This compound | NLRP3 Inflammasome | IL-1β Release | LPS/ATP-stimulated J774A.1 cells | 3.25 µM | [6] |
| MCC950 | NLRP3 Inflammasome | IL-1β Release | LPS/ATP-stimulated bone marrow-derived macrophages (BMDMs) | 7.5 nM | [7] |
| MCC950 | NLRP3 Inflammasome | IL-1β Release | LPS/ATP-stimulated human monocyte-derived macrophages (HMDMs) | 8.1 nM | [7] |
| BAY 11-7082 | IκBα Phosphorylation (NF-κB pathway) | TNFα-induced IκBα Phosphorylation | Tumor cells | 10 µM | [5] |
Comparative In Vivo Efficacy: Traumatic Brain Injury (TBI) Model
The following table summarizes the in vivo efficacy of this compound, MCC950, and BAY 11-7082 in rodent models of traumatic brain injury.
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | Rat (CCI model) | 100 mg/kg, intraperitoneal | Reduced expression of NLRP3, ASC, cleaved caspase-1, and IL-1β. Decreased neuronal degeneration and cortical lesion volume. | [8] |
| MCC950 | Mouse (CCI model) | 50 mg/kg, intraperitoneal | Improved neurological function and reduced cerebral edema. Repressed caspase-1 and IL-1β expression. | [3][9] |
| BAY 11-7082 | Mouse (Closed head injury model) | Not specified | Preserved brain structure and reduced edema. Decreased levels of IL-1β and caspase-1. | [4][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: Experimental workflow for in vitro IL-1β release assay.
Caption: Experimental workflow for in vivo TBI model.
Experimental Protocols
In Vitro IL-1β Release Assay
Objective: To determine the in vitro potency of this compound and control compounds in inhibiting NLRP3 inflammasome-mediated IL-1β secretion.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
This compound, MCC950, BAY 11-7082 (and vehicle control, e.g., DMSO)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well cell culture plates
-
IL-1β ELISA kit
Procedure:
-
Seed BMDMs or THP-1 cells in a 96-well plate and culture overnight.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with various concentrations of this compound, MCC950, BAY 11-7082, or vehicle control for 1 hour.
-
Stimulate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1 hour.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Western Blot for NLRP3 Inflammasome Components
Objective: To assess the effect of this compound on the expression and activation of NLRP3 inflammasome-related proteins.
Materials:
-
Cell lysates from in vitro experiments or tissue homogenates from in vivo studies
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against NLRP3, ASC, Caspase-1 (cleaved and pro-form), and IL-1β (cleaved and pro-form)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from cells or tissues using RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Traumatic Brain Injury (TBI) Model
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of TBI.
Materials:
-
Adult male mice or rats
-
Controlled cortical impact (CCI) device or other TBI induction apparatus
-
This compound, MCC950, or vehicle control formulated for in vivo administration
-
Anesthetics and surgical equipment
-
Neurological severity score (NSS) or other behavioral assessment tools
-
Equipment for brain tissue collection and processing (for histology and Western blot)
Procedure:
-
Induce a moderate TBI in anesthetized rodents using a CCI device.
-
Randomly assign animals to treatment groups (vehicle, this compound, MCC950).
-
Administer the first dose of the assigned treatment at a specified time post-injury (e.g., 30 minutes) via the desired route (e.g., intraperitoneal injection).
-
Continue treatment according to the predetermined dosing schedule.
-
Perform behavioral assessments (e.g., NSS) at various time points post-injury to evaluate neurological function.
-
At the study endpoint (e.g., 24 or 72 hours post-TBI), euthanize the animals and harvest the brain tissue.
-
Process the brain tissue for histological analysis (e.g., H&E staining for lesion volume) and biochemical analysis (e.g., Western blot for inflammasome markers).
-
Analyze and compare the data between treatment groups to assess the therapeutic efficacy of this compound.
Conclusion
This guide provides a framework for the comparative evaluation of this compound, a selective NLRP3 inflammasome inhibitor. The provided data and protocols for in vitro and in vivo experiments offer a starting point for researchers to design well-controlled studies. By comparing this compound with established inhibitors like MCC950 and upstream pathway blockers such as BAY 11-7082, a comprehensive understanding of its potency, selectivity, and therapeutic potential can be achieved. The use of standardized protocols and the inclusion of appropriate controls are paramount for generating robust and reproducible data in the field of inflammasome research and drug development.
References
- 1. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | The changes of NLRs family members in the brain of AD mouse model and AD patients [frontiersin.org]
- 5. Therapeutic Targets in Innate Immunity to Tackle Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of JC124: A Comparative Analysis in Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NLRP3 inflammasome inhibitor JC124 with alternative therapies across various disease models. Supported by experimental data, this document aims to delineate the therapeutic window and efficacy of this compound, offering a valuable resource for preclinical and clinical research.
This compound is a novel, specific small-molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Its primary mechanism of action involves blocking the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in the pathogenesis of numerous inflammatory diseases. By inhibiting the inflammasome, this compound effectively reduces the production and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18), thereby mitigating inflammatory responses.
Performance Across Disease Models
This compound has demonstrated significant therapeutic potential in a range of preclinical disease models, primarily focusing on neuroinflammatory and cardiovascular conditions.
Alzheimer's Disease (AD)
In transgenic mouse models of Alzheimer's disease (APP/PS1 and TgCRND8), this compound has shown remarkable efficacy in mitigating key pathological hallmarks of the disease.[1][2] Oral administration of this compound has been shown to reduce amyloid-β (Aβ) plaque deposition, decrease neuroinflammation, and improve cognitive function.[1][2] Studies have reported that treatment with this compound leads to a reduction in microgliosis and astrogliosis, along with the preservation of synaptic plasticity.[1]
Traumatic Brain Injury (TBI)
In a rat model of traumatic brain injury, acute treatment with this compound significantly suppressed the injury-induced activation of the NLRP3 inflammasome. This resulted in a reduction of neuronal damage, attenuation of the inflammatory cell response in the brain, and a decrease in the expression of pro-inflammatory cytokines.[3]
Epilepsy
This compound has also been investigated in a kainic acid-induced mouse model of epilepsy. The findings indicate that this compound treatment can reduce seizure frequency and severity.[3][4] Furthermore, it has been shown to alleviate depressive-like behavior and cognitive deficits associated with epilepsy in these models.[4] The neuroprotective effects are attributed to the inhibition of NLRP3 inflammasome-mediated neuroinflammation and oxidative stress.[4]
Myocardial Infarction
In a mouse model of acute myocardial infarction, this compound treatment effectively blocked inflammasome formation and significantly reduced the myocardial infarct size.[5]
Comparative Analysis: this compound vs. Alternatives
This compound belongs to a class of emerging NLRP3 inflammasome inhibitors. A comparison with other notable inhibitors and alternative therapeutic strategies is crucial for a comprehensive assessment.
| Feature | This compound | MCC950 | OLT1177 (Dapansutrile) |
| Mechanism of Action | Specific NLRP3 inflammasome inhibitor | Specific NLRP3 inflammasome inhibitor | Specific NLRP3 inflammasome inhibitor |
| Proven Efficacy In | Alzheimer's Disease, Traumatic Brain Injury, Epilepsy, Myocardial Infarction (preclinical) | Multiple Sclerosis, Traumatic Brain Injury, Cryopyrin-Associated Periodic Syndromes (preclinical) | Gout, Osteoarthritis, Heart Failure, Parkinson's Disease (clinical trials) |
| Reported Side Effects/Toxicity | No significant adverse effects reported in preclinical studies at effective doses.[1][3][4] | Potential for liver toxicity at high doses; clinical development halted. | Generally well-tolerated in human clinical trials at doses up to 1000 mg/day. |
| Route of Administration | Oral, Intraperitoneal (preclinical) | Oral, Intraperitoneal (preclinical) | Oral, Topical (clinical) |
Therapeutic Window of this compound
While preclinical studies have established effective doses of this compound in various disease models, a definitive therapeutic window with quantitative toxicity data, such as an LD50 or maximum tolerated dose, has not been explicitly reported in the reviewed literature. The effective doses in rodent models typically range from 50 mg/kg to 100 mg/kg, administered orally or intraperitoneally.[1] Within these dose ranges, the published studies have not reported significant adverse effects, suggesting a favorable therapeutic index in these specific experimental settings.[1][3][4] However, the absence of comprehensive toxicology studies necessitates further investigation to fully delineate the safety profile of this compound, especially for long-term administration.
Experimental Protocols
Alzheimer's Disease Mouse Model
-
Animal Model: APP/PS1 transgenic mice.
-
Treatment: 5-month-old female APP/PS1 and wild-type littermates were treated orally with this compound (50 mg/kg or 100 mg/kg) or vehicle (2% DMSO in corn oil) for 3 months.[1][2]
-
Administration: Daily oral gavage.
-
Assessments: Cognitive function was assessed using behavioral tests. Brain tissue was analyzed for amyloid-β load, neuroinflammation markers (microglia and astrocyte activation), and synaptic protein levels.[1][2]
Traumatic Brain Injury Rat Model
-
Animal Model: Adult male Sprague-Dawley rats subjected to controlled cortical impact injury.
-
Treatment: this compound (100 mg/kg) or vehicle was administered intraperitoneally at 30 minutes post-injury, followed by subsequent doses at 6, 24, and 30 hours.
-
Assessments: Neuronal degeneration, inflammatory cell response, and cortical lesion volume were evaluated. Protein expression levels of NLRP3, ASC, IL-1β, and other inflammatory markers were measured in the brain tissue.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound in an Alzheimer's disease mouse model.
References
- 1. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal and Safe Handling of JC124: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management of chemical compounds is paramount for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the handling and disposal of JC124, a specific inhibitor of the NLRP3 inflammasome. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling
Before working with this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound powder should be conducted in a chemical fume hood to prevent inhalation. In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If the substance comes into contact with skin, wash off immediately with soap and plenty of water. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Summary of Chemical and Storage Data
This compound is a benzenesulfonamide (B165840) analogue that functions as a selective inhibitor of the NLRP3 inflammasome, exhibiting neuroprotective and anti-inflammatory properties.[1] The following table summarizes key quantitative data for this compound.
| Property | Data |
| CAS Number | 1638611-48-9 |
| Molecular Formula | C₁₇H₁₉ClN₂O₄S |
| Molecular Weight | 382.86 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage (Solid Powder) | -20°C for up to 12 months; 4°C for up to 6 months |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 6 months |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be handled with care, treating it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
Protocol 1: Unused or Expired this compound (Solid)
-
Containment: Keep the compound in its original, sealed container.
-
Labeling: Ensure the container is clearly labeled with the chemical name "this compound" and marked as "Hazardous Waste."
-
Storage: Store the container in a designated, secure area for hazardous waste pickup.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. The recommended method for final disposal is chemical incineration.
Protocol 2: this compound Solutions
-
Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this compound waste with other chemical waste streams to avoid potential reactions.
-
Storage: Keep the waste container tightly sealed and stored in a well-ventilated and secure area.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company for pickup and disposal.
Protocol 3: Contaminated Labware and PPE
-
Collection: Place all disposables that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) into a designated hazardous waste bag or container.
-
Decontamination: Non-disposable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) three times. The rinsate must be collected as hazardous waste.
-
Disposal: The sealed bag or container of contaminated solid waste should be disposed of through your institution's hazardous waste program.
Experimental Protocols Cited
This compound has been utilized in both in vitro and in vivo studies to investigate its role as an NLRP3 inflammasome inhibitor.
In Vitro Inhibition of IL-1β Release:
-
Cell Line: J774A.1 murine macrophage cell line.
-
Methodology:
-
Cells are stimulated with lipopolysaccharide (LPS) to prime the NLRP3 inflammasome.
-
ATP is then added to activate the inflammasome.
-
This compound is introduced at varying concentrations to the cell culture.
-
The concentration of released IL-1β in the supernatant is measured using an ELISA kit to determine the inhibitory effect of this compound.
-
-
Result: this compound demonstrates a potent and selective inhibition of IL-1β release with an IC50 of 3.25 µM.
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the signaling pathway of the NLRP3 inflammasome and the point of inhibition by this compound.
Caption: NLRP3 inflammasome activation pathway and inhibition by this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for JC124
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of JC124, a selective NLRP3 inflammasome inhibitor. Adherence to these protocols is essential to ensure a safe laboratory environment and maintain the integrity of your research. This compound is intended for research use only and is not for human or veterinary use.[1][2][3]
Understanding this compound: A Profile
This compound is a potent, selective inhibitor of the NLRP3 inflammasome, recognized for its neuroprotective and anti-inflammatory properties.[3][4][5] While it is shipped as a non-hazardous chemical, proper handling is crucial due to its biological activity.[2]
| Chemical Properties | Data |
| Molecular Formula | C₁₇H₁₉ClN₂O₄S[1][4][5] |
| Molecular Weight | 382.86 g/mol [1][4][5] |
| CAS Number | 1638611-48-9[1][4] |
| Appearance | Solid powder[1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4] |
Recommended Personal Protective Equipment (PPE) for this compound
Given that this compound is a powdered solid, the primary routes of exposure are inhalation and skin contact. The following PPE is mandatory to mitigate these risks.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free, disposable | Prevents skin contact and absorption. Double-gloving is recommended when handling larger quantities. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from airborne powder particles. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Shields skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when weighing or transferring powder to prevent inhalation. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational workflow minimizes exposure and prevents cross-contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan: Contaminated Materials and Unused this compound
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Protocol for this compound-Contaminated Waste
Caption: Step-by-step disposal plan for materials contaminated with this compound.
By implementing these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a secure laboratory environment. Your commitment to safety is paramount to the success of your research and the well-being of your team.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
